2-Thiophenamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWRXYOTXRDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210601 | |
| Record name | 2-Thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-46-6 | |
| Record name | 2-Aminothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-THIOPHENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Thiophenamine chemical properties and structure
An In-Depth Technical Guide to 2-Thiophenamine: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (also known as 2-aminothiophene), a cornerstone heterocyclic building block. We will move beyond a simple recitation of facts to provide a cohesive narrative on its molecular architecture, physicochemical characteristics, and its pivotal role as a synthon, particularly in the realm of medicinal chemistry and materials science. The focus is on the causality behind its reactivity and the validated protocols that leverage its unique properties.
Core Molecular Profile of this compound
This compound is an aromatic organic compound featuring a five-membered thiophene ring substituted with an amino group at the C2 position.[1] This deceptively simple structure is the foundation of its rich and versatile chemistry. The sulfur heteroatom and the electron-donating amino group synergistically influence the electronic properties of the aromatic ring, making it a highly valuable scaffold in synthetic chemistry.[1][2]
Its significance is underscored by its classification as a "privileged structure" in drug discovery.[3][4][5] This term is reserved for molecular frameworks that can provide ligands for diverse receptors with high affinity, making them a recurring motif in a multitude of biologically active compounds.[3][6]
Physicochemical and Spectroscopic Data
A precise understanding of a molecule's physical and spectroscopic properties is a prerequisite for any synthetic application. The data for this compound and its closely related derivatives are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Reference Compound |
| Molecular Formula | C₄H₅NS | This compound[1] |
| Molecular Weight | 99.15 g/mol | This compound |
| Appearance | Yellow to light brown solid | This compound[1] |
| Boiling Point | 95-99 °C at 28 mmHg | 2-Thiophenemethylamine[7][8] |
| Density | ~1.103 g/mL at 25 °C | 2-Thiophenemethylamine[7][8] |
| Solubility | Soluble in polar organic solvents like ethanol and chloroform.[1][7][8] | This compound[1] |
Spectroscopic Signature:
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the protons on the thiophene ring exhibit characteristic shifts influenced by the electron-donating amino group. In ¹³C NMR, the carbons of the ring can be distinctly identified, providing a reliable method for structural confirmation.[9][10]
-
Fourier-Transform Infrared (FT-IR): The FT-IR spectrum is characterized by N-H stretching vibrations for the primary amine, aromatic C-H stretching, and a series of absorptions corresponding to the C=C and C-S stretching vibrations of the thiophene ring.[10]
-
UV-Visible Spectroscopy: The conjugated π-system of this compound gives rise to characteristic electronic transitions, typically observed in the UV region of the electromagnetic spectrum.[10][11]
The Gewald Reaction: A Cornerstone Synthesis
The most efficient and versatile route to substituted 2-aminothiophenes is the Gewald three-component reaction.[12][13][14] First reported in the 1960s, this one-pot synthesis has become a mainstay in heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization possible in the final product.[13][15]
The reaction convenes a carbonyl compound (an aldehyde or ketone), an α-cyanoester or dinitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[12][15][16]
Reaction Mechanism: A Stepwise Analysis
The authoritative grounding for the Gewald mechanism comes from extensive experimental and computational studies.[12][17] The reaction proceeds through a well-defined sequence of steps, where the final, irreversible aromatization serves as the thermodynamic driving force.[16][17]
-
Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound and the active methylene compound. This step forms a crucial α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.[12][13][15][18] The choice of base is critical; organic bases like piperidine or triethylamine are common, but modern protocols have introduced more efficient catalytic systems.[15]
-
Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated and adds to the Knoevenagel adduct. Computational studies reveal this is not a simple addition but a complex process involving the nucleophilic opening of the S₈ ring to generate polysulfide intermediates.[12][16]
-
Intramolecular Cyclization & Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization. This is followed by a rapid tautomerization and elimination of water (or another small molecule) to yield the stable, aromatic 2-aminothiophene ring. This final aromatization step is highly exergonic and drives the reaction equilibrium towards the product.[16][17][18][19]
Caption: The Gewald reaction pathway to 2-aminothiophenes.
Validated Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a representative example of the Gewald reaction, known for its reliability and high yield. The self-validating nature of this protocol lies in the spontaneous precipitation of the product upon completion, simplifying purification.
Materials:
-
Cyclohexanone (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental Sulfur (1 equivalent)
-
Ethanol/Water (9:1 v/v) as solvent[15]
-
Piperidinium borate (Pip borate) catalyst (10-20 mol%)[15] or Diethylamine (Et₂NH)[18]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., 10 mL for a 5 mmol scale reaction).
-
Reagent Addition: Add cyclohexanone (1 eq.), malononitrile (1 eq.), elemental sulfur (1 eq.), and the catalyst (e.g., 20 mol% Pip borate).[15] The order of addition is typically not critical for this one-pot reaction.
-
Reaction Conditions: Stir the mixture at a controlled temperature. With an efficient catalyst like Pip borate, the reaction can reach completion in as little as 20 minutes at moderate temperatures.[15] Alternative methods use sonication in an aqueous diethylamine system, which can also yield the product within minutes.[18]
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are completely consumed.
-
Work-up and Purification: Upon completion, the product often precipitates directly from the reaction mixture.[18] Cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Final Product: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethanol) to yield the pure 2-aminothiophene derivative.[15]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-aminothiophenes stems from the reactivity of both the amino group and the thiophene ring. The electron-donating amino group acts as a powerful activating group, rendering the C5 position of the thiophene ring highly susceptible to electrophilic attack.
Key Reaction Pathways:
-
N-Functionalization: The primary amine readily undergoes acylation, alkylation, and diazotization, providing access to a vast library of N-substituted derivatives.[12] These reactions are fundamental for tuning the pharmacological properties of drug candidates.[4]
-
Electrophilic Aromatic Substitution: The activated thiophene ring undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation, predominantly at the C5 position.
-
Annulation Reactions: Critically, 2-aminothiophenes are premier starting materials for the synthesis of fused heterocyclic systems. By choosing reagents that react with both the amino group and the adjacent C3 position, complex polycyclic structures like thieno[2,3-d]pyrimidines, thieno[2,3-b]pyrroles, and thienopyridines can be constructed.[13][20] These fused systems are prevalent in many pharmacologically active molecules.
Caption: Key reactivity patterns of 2-aminothiophene.
Applications in Drug Discovery and Beyond
The 2-aminothiophene scaffold is a prolific source of bioactive molecules, demonstrating a wide spectrum of pharmacological activities.[3][19]
-
Medicinal Chemistry: Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][12][21] They serve as inhibitors for various enzymes, such as kinases, and as modulators for different receptors.[3][4][15] The structural motif is found in drugs like the antipsychotic olanzapine and the anti-inflammatory agent tinoridine.[15]
-
Materials Science: The utility of 2-aminothiophenes extends to materials science, where they are key intermediates in the synthesis of azo dyes and other functional colorants.[12][13] The electronic properties of the thiophene ring also make these compounds precursors for conductive polymers and optoelectronic materials.[22]
Safety and Handling Protocols
As with any laboratory chemical, proper handling of this compound and its derivatives is paramount to ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves, and a lab coat.[23][24]
-
Handling: Conduct all manipulations in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[23][24][25] Avoid contact with skin and eyes.[23]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[24][25] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[24][25]
-
Hazards: 2-Aminothiophene derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[24][26] Refer to the specific Safety Data Sheet (SDS) for the particular derivative being used for comprehensive hazard information.
References
- 1. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]
- 2. manavchem.com [manavchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Thiophenemethylamine | 27757-85-3 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. chemrxiv.org [chemrxiv.org]
- 17. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 21. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. echemi.com [echemi.com]
- 24. fishersci.com [fishersci.com]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Thiophenamine and Its Homologues
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of Thiophenamines
In the landscape of heterocyclic chemistry, thiophene derivatives stand as crucial scaffolds, particularly within the realm of medicinal chemistry and materials science. The term "2-thiophenamine" itself, while seemingly specific, can be a source of ambiguity, often colloquially referring to a family of related structures. This guide, therefore, takes a comprehensive approach, focusing on the core 2-aminothiophene (C₄H₅NS) and its closely related, and arguably more frequently utilized, homologues: 2-thiophenemethylamine (C₅H₇NS) and 2-thiopheneethylamine (C₆H₉NS). Understanding the distinct physicochemical characteristics of each is paramount for their effective application in synthesis and drug design. This document serves as a detailed technical resource, providing not only foundational data but also the practical insights necessary for experimental success.
Section 1: Structural Elucidation and Comparative Physicochemical Properties
The seemingly subtle addition of a methylene or ethylene bridge between the thiophene ring and the amine functional group drastically alters the physical and chemical properties of these molecules. These differences are critical in determining their reactivity, solubility, and ultimately, their utility as synthetic building blocks.
Molecular Structures
The foundational structures of the three key thiophenamines are depicted below. The location of the amino group in relation to the aromatic thiophene ring is the primary determinant of their distinct chemical behavior.
Figure 1: Molecular structures of 2-aminothiophene, 2-thiophenemethylamine, and 2-thiopheneethylamine.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of the three thiophenamine derivatives. These values are essential for planning synthetic procedures, purification strategies, and for understanding the compounds' behavior in various solvent systems.
| Property | 2-Aminothiophene | 2-Thiophenemethylamine | 2-Thiopheneethylamine |
| CAS Number | 616-46-6[1] | 27757-85-3[2] | 30433-91-1[3] |
| Molecular Formula | C₄H₅NS[1][4] | C₅H₇NS[2][5] | C₆H₉NS[3][6] |
| Molecular Weight | 99.15 g/mol [4] | 113.18 g/mol [2] | 127.21 g/mol [3] |
| Appearance | Yellow to light brown solid[7] | Clear colorless to yellow liquid[5][8] | Colorless to yellow liquid[9] |
| Melting Point | 12-13 °C[4] | Not available | 202 °C[6][10] |
| Boiling Point | 194.5±13.0 °C (Predicted)[4] | 95-99 °C / 28 mmHg[2][5][8] | 200-201 °C / 750 mmHg[3][6] |
| Density | 1.0±0.1 g/cm³ (Predicted)[4] | 1.103 g/mL at 25 °C[2][5][8] | 1.087 g/mL at 25 °C[3][6] |
| pKa | Not available | 8.95±0.29 (Predicted)[5][8] | 9.47±0.10 (Predicted) |
| Refractive Index (n20/D) | Not available | 1.5670[2][5][8] | 1.551[3][6] |
| Solubility | Soluble in polar solvents like water and alcohols.[7] | Easily soluble in ethanol and chloroform.[5][8] | Soluble in DMSO and Methanol.[6] |
Section 2: Chemical Reactivity and Synthetic Utility
The reactivity of these thiophenamines is largely dictated by the interplay between the electron-rich thiophene ring and the nucleophilic amino group.
Electrophilic Aromatic Substitution
The thiophene ring is highly activated towards electrophilic aromatic substitution, with a preference for substitution at the 5-position (if unsubstituted) and to a lesser extent, the 3-position. The amino group in 2-aminothiophene further enhances this reactivity.[11] However, the increased reactivity of 2-aminofurans and, by extension, 2-aminothiophenes, can be coupled with lower stability, which presents synthetic challenges.[11] In contrast, 2-thiophenemethylamine and 2-thiopheneethylamine, where the amino group is insulated from the ring by a carbon bridge, exhibit reactivity more characteristic of the thiophene ring itself, with the amino group behaving as a typical primary amine.
Reactions of the Amino Group
The primary amine functionality in all three compounds readily undergoes a variety of characteristic reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding amides. This is a common strategy for protecting the amino group or for introducing further functionality.
-
Schiff Base Formation: Condensation with aldehydes or ketones, typically under acidic catalysis, affords the corresponding imines (Schiff bases).[3] These are versatile intermediates in their own right.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
Key Synthetic Applications
These thiophenamine derivatives are valuable starting materials and intermediates in a range of synthetic applications:
-
Pharmaceutical Synthesis: 2-Thiopheneethylamine is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel .[9] The broader class of 2-aminothiophenes are scaffolds for a diverse array of pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1]
-
Gewald Reaction: 2-Aminothiophenes are famously synthesized via the Gewald reaction, a multi-component reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[11][12] This reaction is a cornerstone for the preparation of polysubstituted 2-aminothiophenes.[11][12]
-
Materials Science: 2-Thiopheneethylamine has been used to functionalize multiwall carbon nanotubes.[12]
Section 3: Experimental Protocols for Characterization
A rigorous characterization of these thiophenamines is essential to confirm their identity and purity. The following section outlines standard experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds.
3.1.1 Sample Preparation: A Step-by-Step Protocol for ¹H NMR
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[13] For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more appropriate.[13]
-
Sample Weighing: Accurately weigh approximately 2-10 mg of the thiophenamine sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-1.0 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.1.2 Expected ¹H NMR Chemical Shifts (δ, ppm)
-
2-Aminothiophene: The aromatic protons will appear in the range of 6.0-7.5 ppm. The amino protons (NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
2-Thiophenemethylamine: The thiophene ring protons will be in the 6.8-7.3 ppm region. The methylene protons adjacent to the amine (CH₂) will likely appear around 3.9 ppm, and the amino protons (NH₂) as a broad singlet.
-
2-Thiopheneethylamine: The thiophene ring protons will be in the 6.8-7.2 ppm range. The two methylene groups will appear as distinct signals, likely triplets, in the 2.8-3.2 ppm region. The amino protons (NH₂) will present as a broad singlet.
Figure 2: Workflow for ¹H NMR analysis of thiophenamines.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in the thiophenamine molecules.
3.2.1 Sample Preparation: KBr Pellet Method for Solids and Neat Liquid for Liquids
-
For Solid Samples (e.g., 2-Aminothiophene):
-
Drying: Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.[14]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[14]
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.[14]
-
-
For Liquid Samples (e.g., 2-Thiophenemethylamine, 2-Thiopheneethylamine):
-
Neat Liquid: Place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl).
-
Assembly: Gently press the plates together to form a thin film of the liquid.
-
Analysis: Mount the plates in the spectrometer for analysis.
-
3.2.2 Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Primary Amine) | 3500-3300 (two bands) | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | 3100-3000 | Stretch |
| C-H (Aliphatic) | 3000-2850 | Stretch |
| C=C (Aromatic Ring) | 1600-1450 | Stretch |
| C-N | 1350-1000 | Stretch |
| C-S | 800-600 | Stretch |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the conjugated π-system of the thiophene ring.
3.3.1 Experimental Protocol
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Ethanol or hexane are common choices.
-
Solution Preparation: Prepare a dilute solution of the thiophenamine in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the spectrum of the sample solution.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
3.3.2 Expected Spectral Features
Thiophene itself has a characteristic absorption band around 235 nm.[5] Substitution on the thiophene ring will cause a shift in this absorption. The amino group, being an auxochrome, is expected to cause a bathochromic shift (to longer wavelengths) and an increase in the molar absorptivity. The exact λ_max will depend on the specific compound and the solvent used.
Section 4: Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling thiophenamines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling these compounds in liquid form.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8] 2-Thiophenemethylamine and 2-thiopheneethylamine are noted to be air-sensitive.[5][10]
Conclusion
2-Aminothiophene and its homologues, 2-thiophenemethylamine and 2-thiopheneethylamine, are a versatile and important class of compounds in modern organic chemistry. A thorough understanding of their distinct physicochemical properties, reactivity, and spectral characteristics is essential for their successful application in research and development. This guide provides a solid foundation of both theoretical knowledge and practical experimental guidance to aid scientists in their work with these valuable synthetic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. scienceijsar.com [scienceijsar.com]
- 7. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 14. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to 2-Thiophenamine: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiophene Scaffold
2-Thiophenamine, also known as 2-aminothiophene, is a pivotal heterocyclic amine that serves as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the fusion of an electron-rich thiophene ring with a reactive amino group, render it a highly sought-after building block for the synthesis of a diverse array of complex molecules. The thiophene moiety is often considered a bioisostere of a benzene ring, offering modified physicochemical properties while retaining the ability to engage in crucial biological interactions. This guide provides a comprehensive technical overview of this compound, focusing on its fundamental characteristics, synthesis, reactivity, and its burgeoning role in drug discovery and development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and synthesis.
| Property | Value | Reference |
| CAS Number | 616-46-6 | [1] |
| Molecular Formula | C₄H₅NS | [1][2] |
| Molecular Weight | 99.15 g/mol | |
| Appearance | Yellow to light brown solid or liquid | [2] |
| Melting Point | 12-13 °C | |
| Boiling Point | 194.5 ± 13.0 °C (Predicted) | |
| Solubility | Soluble in polar solvents like water and alcohols. | [2] |
| pKa | 2.51 ± 0.10 (Predicted) |
Synthesis of this compound and Its Derivatives
The synthesis of the 2-aminothiophene core is most famously achieved through the Gewald three-component reaction . This versatile and widely adopted method involves the condensation of a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4][5][6][7][8]
The general mechanism of the Gewald reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure and aromatization to yield the 2-aminothiophene product.[8]
References
- 1. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Thiophenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiophenamine, also known as 2-aminothiophene, is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its unique structural motif, featuring a thiophene ring substituted with an amino group, imparts distinct chemical properties that are leveraged in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features.
The structural and electronic properties of this compound make it a valuable scaffold in drug discovery. The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. Derivatives of 2-aminothiophene have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This guide is structured to provide not only the spectral data but also the rationale behind the observed signals, grounded in the principles of each spectroscopic technique. Detailed experimental protocols for acquiring such data are also outlined to ensure reproducibility and methodological rigor.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its characteristic spectroscopic fingerprints. The thiophene ring is an aromatic five-membered heterocycle, and the amino group at the C2 position significantly influences the electron distribution within the ring through resonance and inductive effects.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons on the thiophene ring and the protons of the amino group. The electron-donating amino group influences the chemical shifts of the ring protons, causing them to appear at specific resonances.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction.
Data and Interpretation:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 6.15 - 6.25 | Doublet of doublets (dd) | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5 |
| H4 | 6.55 - 6.65 | Doublet of doublets (dd) | J(H4-H5) ≈ 5.0, J(H4-H3) ≈ 3.5 |
| H5 | 6.75 - 6.85 | Doublet of doublets (dd) | J(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.5 |
| NH₂ | 3.50 - 4.50 | Broad singlet (br s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The protons on the thiophene ring (H3, H4, and H5) exhibit characteristic coupling patterns. The coupling constants are typical for protons on a thiophene ring, with the ortho coupling (J(H4-H5)) being the largest, followed by the meta coupling (J(H3-H4)), and the para coupling (J(H3-H5)) being the smallest. The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the electronegativity of the sulfur atom and the electronic effects of the amino group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg) in a suitable deuterated solvent.
-
Instrument Setup: Use a standard NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data and Interpretation:
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C3 | 105 - 110 |
| C4 | 120 - 125 |
| C5 | 115 - 120 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
The C2 carbon, directly attached to the amino group, is significantly deshielded and appears at the lowest field. The other ring carbons appear at chemical shifts typical for aromatic thiophene systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H bonds of the amino group and the C-H and C=C bonds of the thiophene ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | N-H bending (scissoring) |
| 1550 - 1450 | Aromatic C=C stretching |
| ~840 | C-S stretching |
| 800 - 600 | C-H out-of-plane bending |
The two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region are characteristic of a primary amine. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The bending vibration of the N-H group and the stretching vibrations of the aromatic C=C bonds are also clearly visible. The C-S stretching vibration is typically weak and can be found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Data and Interpretation:
The mass spectrum of this compound will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (99.16 g/mol ). Under EI conditions, the molecular ion will undergo fragmentation, leading to a series of fragment ions.
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
-
Molecular Ion (M⁺, m/z 99): The peak corresponding to the intact molecule.
-
Loss of NH (m/z 84): Fragmentation involving the loss of the amino radical.
-
Loss of HCN and H (m/z 71): A common fragmentation pathway for aromatic amines, involving the loss of hydrogen cyanide followed by a hydrogen radical.
-
Loss of C₂H₃ (m/z 72): Cleavage of the thiophene ring.
The relative intensities of these fragment ions provide a unique fingerprint for this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive reference for the characterization of this compound. The interplay of NMR, IR, and MS techniques allows for a confident identification and structural elucidation of this important heterocyclic building block. For researchers in drug development and materials science, a solid understanding of these spectroscopic features is essential for ensuring the quality of starting materials and for monitoring the progress of chemical syntheses involving this versatile scaffold. The provided experimental protocols serve as a foundation for obtaining high-quality and reproducible spectroscopic data.
An In-Depth Technical Guide to the Solubility and Stability of 2-Thiophenamine for Researchers and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of 2-Thiophenamine
This compound, a key heterocyclic amine, serves as a versatile building block in the synthesis of numerous pharmaceutical agents. Its thiophene core is a recognized bioisostere of the benzene ring, offering a unique combination of aromaticity and potential for diverse chemical interactions. However, the successful incorporation of this moiety into drug candidates and the development of stable, effective formulations are critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, addressing the nuances of experimental design and data interpretation that are paramount for researchers, scientists, and drug development professionals. While extensive quantitative data for this compound is not always readily available in public literature, this document equips you with the foundational knowledge and detailed protocols to elucidate these critical parameters in your own laboratory setting.
I. Physicochemical Properties: The Foundation of Developability
A molecule's intrinsic properties, such as its ionization constant (pKa) and lipophilicity (LogP), are the primary determinants of its solubility and, consequently, its absorption and distribution characteristics.
A. Ionization Constant (pKa): The Key to pH-Dependent Behavior
The amino group on the thiophene ring imparts a basic character to this compound, meaning its charge state and, therefore, its aqueous solubility are highly dependent on the pH of the surrounding environment. While an experimentally determined pKa for this compound is not widely published, it can be determined using standard methods.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of 0.1 M HCl.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, monitoring the pH using a calibrated pH meter after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which 50% of the this compound has been neutralized, corresponding to the midpoint of the steepest part of the titration curve.
B. Lipophilicity (LogP): Balancing Solubility and Permeability
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's ability to cross biological membranes. For this compound, a computed XLogP3 value of 1.4 is available, suggesting a moderate degree of lipophilicity.[1]
II. Solubility Profile: A Critical Parameter for Formulation
The solubility of an active pharmaceutical ingredient (API) in various media is a cornerstone of formulation development, impacting everything from dissolution rate to bioavailability.
A. Aqueous Solubility: The Influence of pH
As a basic compound, the aqueous solubility of this compound is expected to be significantly higher in acidic conditions where it is protonated and forms a more soluble salt. The Henderson-Hasselbalch equation can provide a rough estimate of the pH-solubility profile, but experimental determination is crucial for accuracy, as the behavior of cationic drugs in solution can be complex.[2]
Experimental Protocol: Shake-Flask Method for pH-Dependent Aqueous Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Add an excess of this compound to each buffer solution in sealed vials. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the solutions to remove undissolved solid. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Profile Generation: Plot the measured solubility against the pH of the respective buffer to generate the pH-solubility profile.
B. Organic Solvent Solubility: Essential for Synthesis and Purification
Knowledge of solubility in organic solvents is critical for optimizing reaction conditions, selecting appropriate systems for purification (e.g., crystallization), and for certain formulation strategies. While specific quantitative data for this compound is sparse, qualitative information for related compounds suggests it is likely to be soluble in a range of common organic solvents. For instance, the related compound 2-thiophene-ethanol is slightly soluble in chloroform and ethyl acetate.[3] Another analogue, 2-(thiophen-3-yl)ethanol, is moderately soluble in ethyl acetate and methanol.[4]
Experimental Protocol: Isothermal Shake-Flask Method for Organic Solvent Solubility
This method is analogous to the aqueous solubility determination but uses organic solvents instead of buffers.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide).
-
Equilibration: Add an excess of this compound to each solvent and agitate at a constant temperature until equilibrium is reached.
-
Quantification: After filtration, determine the concentration of this compound in each solvent. Given the volatility of many organic solvents, gravimetric analysis (evaporating the solvent and weighing the residue) can be a reliable quantification method, provided the solute is not volatile. Alternatively, a calibrated HPLC method is preferred for its sensitivity and specificity.
Table 1: Predicted and Analogous Solubility of Thiophene Derivatives
| Solvent Class | Solvent Name | Predicted Solubility of this compound | Analogous Compound Data | Source |
| Aqueous | Water (pH dependent) | Higher at acidic pH | 2-thiophene-ethanol: Slightly soluble in water | [3] |
| Alcohols | Methanol, Ethanol | Likely Soluble | 2-(thiophen-3-yl)ethanol: Moderately soluble in methanol | [4] |
| Ketones | Acetone | Likely Soluble | 2-Acetylthiophene: Soluble | [5] |
| Esters | Ethyl Acetate | Likely Soluble | 2-thiophene-ethanol: Slightly soluble in ethyl acetate | [3] |
| Chlorinated | Dichloromethane | Likely Soluble | 2-Acetylthiophene: Soluble | [5] |
| Ethers | Tetrahydrofuran | Likely Soluble | Tetrahydrofuran is a versatile solvent for many organic compounds.[6][7][8] | |
| Aprotic Polar | Acetonitrile, DMSO | Likely Soluble | 2-Acetylthiophene: Soluble in DMSO (200 mg/mL) | [5] |
III. Stability Assessment: Ensuring Product Quality and Shelf-Life
Forced degradation studies are a regulatory requirement and a critical tool in drug development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[9][10] Thiophene-containing compounds, in general, can be susceptible to degradation under various stress conditions.
A. Forced Degradation Studies: A Proactive Approach
The following protocols outline a systematic approach to investigating the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Workflow for Forced Degradation Studies
Caption: A logical workflow for conducting forced degradation studies on this compound.
Experimental Protocols for Forced Degradation
-
Hydrolytic Degradation:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a low concentration of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light.
-
Monitor the degradation over time by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source that provides both UV and visible light in a photostability chamber.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points, dissolve a sample in a suitable solvent and analyze by HPLC.
-
B. Potential Degradation Pathways
Based on the chemistry of aromatic amines and thiophenes, several degradation pathways can be anticipated for this compound:
-
Oxidation: The thiophene sulfur atom can be oxidized to a sulfoxide or sulfone. The aromatic ring system can also be susceptible to oxidative degradation.
-
Polymerization/Color Change: Aromatic amines are often prone to oxidative polymerization, which can manifest as a color change in the sample (e.g., turning brown or black). This is a common observation for unstable aromatic amines.
-
Hydrolysis: While the thiophene ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products.
Potential Degradation Pathways of this compound
Caption: Plausible degradation pathways for this compound under stress conditions.
IV. Analytical Methodologies: The Key to Accurate Characterization
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products.
A. Stability-Indicating HPLC Method Development
A reverse-phase HPLC method with UV detection is the workhorse for stability studies. The goal is to develop a method that can separate the parent compound from all potential degradation products.
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Optimization:
-
Aqueous Phase: An acidic buffer (e.g., phosphate or acetate buffer, pH 2.5-4) is often used to ensure good peak shape for basic compounds like this compound.
-
Organic Phase: Acetonitrile or methanol.
-
Gradient Elution: Start with a low percentage of the organic phase and gradually increase it to elute more hydrophobic degradation products.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
B. Identification of Degradation Products
Once degradation is observed, identifying the structure of the degradation products is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the degradation products, which is a critical first step in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.
V. Conclusion and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data for this molecule is not extensively published, the provided protocols and theoretical considerations offer a robust starting point for any researcher or drug development professional.
Key Recommendations:
-
Experimental Verification: Always perform experimental determinations of solubility and stability for your specific batch of this compound, as impurities can significantly impact these properties.
-
Method Validation: Ensure that all analytical methods used for quantification are properly validated to guarantee the reliability of your data.
-
Comprehensive Characterization: A thorough understanding of the physicochemical properties of this compound early in the development process can prevent costly and time-consuming issues at later stages.
By following the principles and methodologies outlined in this guide, you will be well-equipped to navigate the challenges of working with this compound and to successfully advance your research and development goals.
VI. References
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. (2022-10-01). --INVALID-LINK--
-
2-Aminothiophene | C4H5NS | CID 97373. PubChem. --INVALID-LINK--
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. --INVALID-LINK--
-
2-Thiophenemethylamine 96 27757-85-3. Sigma-Aldrich. --INVALID-LINK--
-
Solubility Profile of 2-Acetylthiophene in Organic Solvents: A Technical Guide. Benchchem. --INVALID-LINK--
-
2-Thiophenemethanol | C5H6OS | CID 69467. PubChem. --INVALID-LINK--
-
Forced degradation studies. MedCrave online. (2016-12-14). --INVALID-LINK--
-
Forced degradation studies: A critical lens into pharmaceutical stability. Benchchem. (2025-11-10). --INVALID-LINK--
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. --INVALID-LINK--
-
2-(N,N-Diphenylamino)thiophene | C16H13NS | CID 10198887. PubChem. --INVALID-LINK--
-
2-Thiophene Ethanol. Mallak Specialties Pvt Ltd. --INVALID-LINK--
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). --INVALID-LINK--
-
Physicochemical properties of thiophene derivatives. Benchchem. --INVALID-LINK--
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). --INVALID-LINK--
-
27757-85-3 | 2-Thiophenemethylamine. ChemScene. --INVALID-LINK--
-
Ethyl 2-thienylacetate | C8H10O2S | CID 93657. PubChem - NIH. --INVALID-LINK--
-
2-Methyltetrahydrofuran. Wikipedia. --INVALID-LINK--
-
2-Thiopheneethanol | C6H8OS | CID 79400. PubChem - NIH. --INVALID-LINK--
-
Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Scribd. --INVALID-LINK--
-
Chemical Properties of Tetrahydrofuran, 2-methyl-2-methoxy. Cheméo. --INVALID-LINK--
-
Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview. Benchchem. --INVALID-LINK--
-
2-Thiopheneethanol 98 5402-55-1. Sigma-Aldrich. --INVALID-LINK--
-
2-Thiopheneethanol | 5402-55-1. ChemicalBook. --INVALID-LINK--
-
Isopropanol | CH3CHOHCH3 | CID 3776. PubChem - NIH. --INVALID-LINK--
-
Tetrahydrofuran | (CH2)3CH2O | CID 8028. PubChem. --INVALID-LINK--
-
2-(thiophen-3-yl)ethanol; CAS No. - ChemShuttle. --INVALID-LINK--
-
Tetrahydrofuran. Fisher Scientific. --INVALID-LINK--
-
Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride. Scribd. --INVALID-LINK--
-
2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651. PubChem - NIH. --INVALID-LINK--
-
Tetrahydrofuran. Wikipedia. --INVALID-LINK--
-
Thiophene | C4H4S | CID 8030. PubChem - NIH. --INVALID-LINK--
-
Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures. PubMed. (2013-02-15). --INVALID-LINK--
References
- 1. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mallak 2TE| 2-Thiophene Ethanol, C6H8OS, 5402-55-1, Thiophene 2 Ethanol, Active pharmaceutical Intermediate, API [mallakchemicals.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Thiophenemethylamine 96 27757-85-3 [sigmaaldrich.com]
Foreword: The Enduring Significance of the 2-Aminothiophene Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Thiophenamine and Its Derivatives
The 2-aminothiophene moiety is a privileged scaffold in modern chemistry. Its unique electronic properties and ability to act as a bioisostere for phenyl groups have cemented its role as a cornerstone in medicinal chemistry and materials science.[1] More than three-quarters of all biologically active compounds feature a heterocyclic component, and within this vast landscape, 2-aminothiophenes are particularly prominent.[1] They form the core of numerous pharmaceuticals, including the antipsychotic drug olanzapine and the non-steroidal anti-inflammatory agent tinoridine.[2] Their derivatives exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, antiproliferative, and antifungal properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to this vital class of compounds, emphasizing mechanistic understanding, practical application, and modern innovations.
Chapter 1: The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis
Since its discovery by Karl Gewald in the 1960s, the Gewald reaction has become the most versatile and widely employed method for constructing polysubstituted 2-aminothiophenes.[3][4][5] Its prominence stems from the ready availability of starting materials, mild reaction conditions, and the high degree of functionalization achievable in a single step.[3][4]
The reaction is a multi-component condensation involving a carbonyl compound (ketone or aldehyde), an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a base.[5][6]
The Reaction Mechanism: A Stepwise Assembly
The power of the Gewald reaction lies in its elegant and efficient cascade of well-understood organic transformations. The mechanism was fully elucidated decades after its discovery and proceeds through three key stages.[5]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] This step forms a stable α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide.
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the basic medium, adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism of this addition is still debated but is believed to proceed via a thiolate intermediate.[5]
-
Intramolecular Cyclization & Tautomerization: The newly formed sulfur nucleophile attacks the nitrile carbon, leading to ring closure. Subsequent tautomerization of the resulting imine affords the stable, aromatic 2-aminothiophene product.[5]
References
The Versatile Thiophene Scaffold: A Technical Guide to its Diverse Biological Activities
For researchers, scientists, and drug development professionals, the enduring appeal of heterocyclic compounds lies in their vast and largely untapped therapeutic potential. Among these, the thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, stands out as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including stability and lipophilicity, have made it a cornerstone in the design of novel therapeutic agents with a remarkable breadth of biological activities.[2][3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Beyond a mere cataloging of effects, this guide delves into the underlying mechanisms of action and provides detailed, field-proven experimental protocols for their evaluation, empowering researchers to confidently advance their drug discovery programs.
Part 1: Anticancer Activity of Thiophene Derivatives: Targeting the Hallmarks of Malignancy
Thiophene-based compounds have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[4][5][6] Their mechanisms of action are diverse, targeting various signaling pathways and cellular processes that are fundamental to cancer progression.[4][5]
Mechanisms of Anticancer Action
The anticancer activity of thiophene derivatives is often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. These mechanisms include:
-
Inhibition of Kinases: Many thiophene analogs are designed to target and inhibit specific protein kinases that are often dysregulated in cancer, such as WEE1 kinase.[7]
-
Disruption of Microtubule Assembly: Certain thiophene derivatives can interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
-
Induction of Apoptosis: Thiophene compounds can trigger programmed cell death through the activation of caspases, such as caspase-3 and caspase-9.[7][8]
-
Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[5][6]
-
Induction of Reactive Oxygen Species (ROS): Certain thiophene analogs can induce apoptosis by promoting the generation of reactive oxygen species within cancer cells.[5][6]
The specific mechanism of action is highly dependent on the nature and position of the substituents on the thiophene ring, highlighting the importance of structure-activity relationship (SAR) studies in designing potent anticancer agents.[4][5]
Experimental Workflow for Evaluating Anticancer Activity
A robust and systematic approach is crucial for the preclinical evaluation of novel thiophene derivatives. The following workflow outlines a standard, self-validating protocol for assessing in vitro anticancer activity.
Caption: Workflow for in vitro evaluation of anticancer activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10][11]
Table 1: Representative Cytotoxicity Data of a Thiophene Derivative (BU17) [7][8]
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Cancer) | 2.5 |
| MCF-7 (Breast Cancer) | 3.1 |
| CT26 (Colorectal Cancer) | 4.2 |
Part 2: Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Thiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14]
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of thiophene compounds is linked to various mechanisms, including:
-
Disruption of Cell Membrane Integrity: Some derivatives can increase the permeability of the bacterial cell membrane, leading to cell death.[15]
-
Inhibition of Essential Enzymes: Thiophene-based compounds can inhibit enzymes crucial for microbial survival, such as DNA gyrase.[14]
-
Structure-Activity Relationship (SAR): The antimicrobial activity is highly influenced by the substituents on the thiophene ring. For instance, the presence of amino or hydroxy groups can enhance antibacterial activity.[16] SAR studies are crucial for optimizing the antimicrobial potency of these compounds.[16]
Experimental Workflow for Evaluating Antimicrobial Activity
The following workflow provides a standardized approach for screening and evaluating the antimicrobial properties of thiophene derivatives.
Caption: Workflow for antimicrobial activity evaluation.
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][17][18][19][20]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiophene derivative in the broth.
-
Inoculation: Add an equal volume of the standardized inoculum to each well.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]
Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammatory diseases represent a significant global health burden.[21][22] Thiophene derivatives have shown promise as anti-inflammatory agents, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene moiety, such as Tinoridine and Tiaprofenic acid.[21][22][23][24][25]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of thiophene derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory pathway:
-
Cyclooxygenase (COX) Inhibition: Many thiophene-based compounds act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[21][22][23][24]
-
Lipoxygenase (LOX) Inhibition: Some derivatives also exhibit inhibitory activity against lipoxygenase, another important enzyme in the inflammatory cascade.[21][23]
-
Downregulation of Pro-inflammatory Cytokines: Certain thiophene compounds can negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8.[24]
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following workflow outlines a common approach for the in vitro assessment of the anti-inflammatory potential of thiophene derivatives.
Caption: Workflow for in vitro anti-inflammatory evaluation.
This assay measures the ability of a compound to inhibit the activity of COX enzymes.[26]
-
Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a substrate (arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with the thiophene derivative or a control inhibitor (e.g., indomethacin) for a specific time.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantify Prostaglandin Production: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Calculate Inhibition: Determine the percentage of inhibition of COX activity by the test compound compared to the vehicle control.
Part 4: Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a growing threat to aging populations.[2][27] Thiophene derivatives have emerged as a promising class of compounds with the potential to combat these devastating disorders.[2][27][28] Their lipophilic nature often facilitates penetration of the blood-brain barrier, a critical attribute for central nervous system therapeutics.[2]
Mechanisms of Neuroprotective Action
The neuroprotective effects of thiophene derivatives are multi-faceted and address several key pathological features of neurodegenerative diseases:
-
Inhibition of Protein Aggregation: Certain derivatives can modulate the aggregation of pathological proteins such as amyloid-β (Aβ), tau, and α-synuclein.[2][27][29]
-
Antioxidant Activity: Many thiophene compounds possess antioxidant properties, helping to alleviate oxidative stress, a major contributor to neuronal damage.[2][27]
-
Anti-inflammatory Effects: By suppressing chronic neuroinflammation, these compounds can protect neurons from inflammatory damage.[2][27]
-
Enzyme Inhibition: Thiophene derivatives can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[2][30]
Experimental Workflow for Evaluating Neuroprotective Activity
The evaluation of neuroprotective agents requires a combination of in vitro cell-based assays and biochemical assays.
Caption: Workflow for evaluating neuroprotective activity.
This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.[31]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and Aβ Treatment: Pre-treat the cells with different concentrations of the thiophene derivative for a few hours, followed by the addition of Aβ₁₋₄₂ oligomers (a toxic form of the peptide).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.[32]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with Aβ alone.
Conclusion: The Future of Thiophene-Based Therapeutics
The thiophene scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. Its versatility allows for the fine-tuning of biological activity through targeted chemical modifications, leading to compounds with potent and selective effects against a wide array of diseases. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of new thiophene derivatives, enabling researchers to identify and advance promising candidates toward clinical development. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the rational design of thiophene-based drugs holds immense promise for addressing unmet medical needs and improving human health.
References
- 1. Synthesis, properties and biological activity of thiophene: A review | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 25. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 26. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 27. researchgate.net [researchgate.net]
- 28. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]
- 29. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 32. mdpi.com [mdpi.com]
The 2-Aminothiophene Scaffold: A Technical Guide for Modern Drug Discovery
Executive Summary
The 2-aminothiophene core is a quintessential privileged scaffold in medicinal chemistry, serving as a versatile and synthetically accessible building block for a vast array of biologically active compounds.[1] Its unique combination of drug-like properties, including its role as a bioisostere for the phenyl group, has cemented its importance in the pursuit of novel therapeutics.[2][3][4] This technical guide provides an in-depth exploration of 2-aminothiophene derivatives, detailing their synthesis, summarizing their diverse pharmacological applications with quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action to empower researchers, scientists, and drug development professionals in the field.
The Strategic Importance of the 2-Aminothiophene Core
In the landscape of heterocyclic chemistry, the 2-aminothiophene moiety stands out for its remarkable utility.[5] Its five-membered aromatic structure containing a sulfur atom and an amino group at the C2 position provides a unique electronic and steric profile. This structure acts as a versatile synthon, enabling the synthesis of more complex thiophene-containing heterocycles, conjugates, and hybrids.[6] The thiophene ring is often employed as a bioisosteric replacement for a benzene ring, a foundational strategy in rational drug design.[7][8] This substitution maintains structural similarity while altering electronic properties, hydrogen-bonding capacity, and metabolic stability, allowing for the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile.[8] Consequently, 2-aminothiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, with many candidates showing promise in various clinical phases.[5][9][10]
Synthesis: The Gewald Reaction as the Cornerstone
The prevalence of the 2-aminothiophene scaffold in drug discovery is largely attributable to the efficiency and versatility of its primary synthetic route: the Gewald multicomponent reaction.[6][11] First reported in the 1960s, this one-pot synthesis has become the universal method for preparing polysubstituted 2-aminothiophenes due to its mild reaction conditions and the ready availability of starting materials.[2][11][12]
Mechanistic Rationale
The causality behind the Gewald reaction's success lies in its elegant convergence of simple precursors into a complex heterocyclic system. The reaction mechanism proceeds through three key stages:[13][14]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between a ketone (or aldehyde) and an α-active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[13][14] The choice of base is critical; morpholine is commonly used as it is effective in promoting the condensation without causing unwanted side reactions.
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the β-carbon of the unsaturated intermediate. The precise mechanism of sulfur activation and addition is complex, but it results in the formation of a sulfurated intermediate.[13][14]
-
Cyclization and Tautomerization: The terminal sulfur atom of the intermediate attacks the nitrile group, leading to intramolecular cyclization. A subsequent tautomerization (aromatization) yields the final, stable 2-aminothiophene product.[13] The thermodynamic driving force of forming a stable aromatic ring makes this final step highly favorable.
Below is a workflow diagram illustrating the generalized Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
Electronic Properties and Their Influence on Reactivity
An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Thiophenamine
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of heterocyclic scaffolds like this compound (also known as 2-aminothiophene) is fundamental. This molecule is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] Its synthetic versatility stems from the nuanced reactivity of the thiophene ring, which is profoundly influenced by the electronic effects of the C2-amino group.
This guide provides a comprehensive exploration of the chemical behavior of the this compound ring, grounded in mechanistic principles and supported by actionable experimental protocols.
The reactivity of this compound is dictated by the interplay between the inherent aromaticity of the thiophene ring and the powerful electron-donating nature of the amino substituent. Thiophene itself is an electron-rich aromatic heterocycle, more reactive than benzene in electrophilic substitution reactions.[5] This is due to the ability of the sulfur atom's lone pairs to participate in resonance and stabilize the positively charged intermediate (the σ-complex or arenium ion) formed during the reaction.[5][6]
The addition of a 2-amino group, a potent activating group, further enhances this reactivity. Through resonance, the nitrogen lone pair donates electron density into the π-system of the ring. This donation is not uniform; it preferentially increases the electron density at the C5 and C3 positions, making them highly susceptible to electrophilic attack.
Analysis of the resonance structures of the σ-complex formed upon electrophilic attack reveals why one position is favored over others. Attack at the C5 position allows the positive charge to be delocalized over three atoms, including the sulfur and nitrogen atoms, leading to a highly stabilized intermediate. Attack at the C3 position also results in a stabilized intermediate, but to a lesser extent. Consequently, electrophilic aromatic substitution on this compound occurs with high regioselectivity, overwhelmingly favoring the C5 position.[7]
Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of this compound, driven by the high electron density of the ring system. The amino group so strongly activates the ring that reactions often proceed under milder conditions than those required for benzene or even unsubstituted thiophene.
Halogenation
Halogenation of this compound proceeds rapidly. Due to the high activation from the amino group, direct halogenation can sometimes be difficult to control, leading to polysubstitution or oxidation. A common strategy to moderate reactivity and improve selectivity is the N-acylation of the amino group. The resulting acetamido group is still an activating, ortho-para director (directing to the C5 and C3 positions) but is less potent than the free amino group, allowing for more controlled, stepwise reactions.
Representative Protocol: N-Acylation followed by Bromination
This two-step protocol illustrates a controlled method for the selective monobromination of this compound at the C5 position.
Step 1: Synthesis of N-(thiophen-2-yl)acetamide
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophene (5.0 g, 50.4 mmol) in 30 mL of tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (7.0 mL, 50.4 mmol) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (3.9 mL, 55.4 mmol) dissolved in 10 mL of THF dropwise over 15 minutes. Causality: The reaction is cooled to manage the exothermic acylation and prevent side reactions. Triethylamine acts as a base to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield N-(thiophen-2-yl)acetamide as a solid.
Step 2: Bromination of N-(thiophen-2-yl)acetamide
-
Setup: Dissolve the N-(thiophen-2-yl)acetamide (5.0 g, 35.4 mmol) in 50 mL of glacial acetic acid in a 250 mL flask.
-
Bromine Addition: Cool the solution to 0 °C. Slowly add a solution of bromine (1.8 mL, 35.4 mmol) in 10 mL of glacial acetic acid dropwise. Maintain the temperature below 5 °C. Causality: Acetic acid serves as a polar protic solvent that can solvate the ions formed. The low temperature is critical for controlling the reaction rate and preventing dibromination.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product, N-(5-bromothiophen-2-yl)acetamide, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. The crude product can be deprotected (hydrolyzed) back to 5-bromo-2-thiophenamine if desired.
Nitration
Direct nitration of this compound is often problematic due to the oxidative nature of common nitrating agents (e.g., nitric acid/sulfuric acid), which can destroy the sensitive, electron-rich ring.[8] The standard and more reliable approach for introducing a nitro group is to use a milder nitrating agent on an N-acylated precursor, or to build the substituted thiophene ring from a nitro-containing starting material via the Gewald reaction.[9] A common mild nitrating agent is nitric acid in acetic anhydride.[8][10][11]
| Reaction | Electrophile Source | Typical Conditions | Major Product | Yield (%) |
| Bromination | Br₂ in Acetic Acid | 0 °C to RT | 5-Bromo-2-(acetylamino)thiophene | ~85-95% |
| Nitration | HNO₃ in Acetic Anhydride | 0-10 °C | 5-Nitro-2-(acetylamino)thiophene | ~70-80% |
| Acylation | Acetyl Chloride / AlCl₃ | CH₂Cl₂, 0 °C | 2-(Acetylamino)-5-acetylthiophene | ~60-75% |
Table 1: Summary of representative electrophilic substitution reactions on N-acetyl-2-thiophenamine. Yields are approximate and can vary based on specific substrate and conditions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the C5 position.[12] Similar to other EAS reactions, using the N-acylated derivative provides better control. The reaction involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting 2-amino-5-acylthiophene derivatives are valuable intermediates in drug synthesis. The regioselectivity is high for the 2-position (C5 in this case) because the intermediate formed is stabilized by more resonance structures compared to attack at the 3-position.[13][14]
Workflow for Friedel-Crafts Acylation
Caption: Workflow for a typical Friedel-Crafts acylation reaction.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. Halogenated this compound derivatives are excellent substrates for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[15][16] For example, 5-bromo-2-(N-Boc)-thiophenamine can be coupled with a variety of arylboronic acids to generate 5-aryl-2-thiophenamine derivatives, which are common motifs in pharmaceuticals.
The choice of catalyst, base, and solvent is critical for achieving high yields.[16] Palladium catalysts like Pd(PPh₃)₄ are common, and bases such as potassium phosphate or cesium carbonate are used to activate the boronic acid for transmetalation.[15][17]
Mechanism of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 5-bromo-N-(tert-butoxycarbonyl)-2-thiophenamine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL). Causality: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.[15] Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by flash column chromatography on silica gel to obtain the 5-aryl-2-(N-Boc)-thiophenamine product.
Reactions Involving the Amino Group
While this guide focuses on the thiophene ring, reactions of the amino group are also significant. As mentioned, N-acylation is a common protecting and reactivity-modulating strategy.[18][19] N-alkylation of 2-aminothiophenes has been reported to be challenging but can be achieved under specific conditions, for instance, by using a strong base like cesium carbonate with an acyl-protected amine.[20] The amino group can also be used as a handle for constructing fused heterocyclic systems, such as thienopyrimidines, which are of great interest in drug discovery.[1]
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry due to its rich and tunable reactivity. The powerful electron-donating amino group strongly activates the thiophene ring towards electrophilic aromatic substitution, primarily at the C5 position. This reactivity can be modulated through N-acylation, enabling controlled and selective functionalization. Furthermore, halogenated derivatives of this compound serve as versatile building blocks for advanced synthetic transformations, including palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction pathways, their mechanisms, and the practical aspects of their execution is essential for any scientist engaged in the synthesis and development of novel thiophene-based therapeutic agents.
References
- 1. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. brainly.in [brainly.in]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Crossmark [crossmark.crossref.org]
- 20. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into 2-Thiophenamine: A Theoretical and Computational Guide for Drug Discovery
Foreword: The Unseen Potential of a Privileged Scaffold
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" – motifs that exhibit a remarkable propensity for binding to a diverse array of biological targets. Among these, the thiophene ring and its derivatives have carved a significant niche, with 26 U.S. FDA-approved drugs featuring this sulfur-containing heterocycle.[1] This guide focuses on a fundamental building block of this chemical family: 2-thiophenamine. While often encountered as a substituent in more complex molecules, a thorough understanding of the intrinsic electronic and chemical properties of the this compound core is paramount for the rational design of novel therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to unravel the theoretical and computational nuances of this compound and, by extension, its vast chemical progeny. We will move beyond a mere recitation of facts, delving into the causality behind computational choices and providing a framework for leveraging these insights in drug discovery pipelines.
The this compound Moiety: A Structural and Electronic Overview
This compound, also known as 2-aminothiophene, is a five-membered aromatic heterocycle containing a sulfur atom and an amino group attached to the second carbon atom.[2] Its deceptively simple structure belies a rich electronic landscape that dictates its reactivity and biological activity.
Molecular Formula: C₄H₅NS[2]
Molecular Weight: 99.16 g/mol [2]
The presence of the sulfur atom and the amino group significantly influences the electron distribution within the thiophene ring, making it an intriguing subject for computational investigation.
The Computational Chemist's Toolkit: Methodologies for Studying this compound
To dissect the properties of this compound at the atomic level, a range of computational methods are employed. The choice of methodology is not arbitrary; it is a carefully considered decision based on the desired accuracy and the specific properties being investigated.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the predominant method for studying the electronic structure of molecules like this compound.[3][4][5] Its popularity stems from a favorable balance between computational cost and accuracy.
Why DFT? Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and properties based on the electron density, a more manageable quantity than the many-electron wavefunction. This efficiency allows for the study of larger and more complex thiophene derivatives.
A typical DFT workflow for analyzing this compound is outlined below:
Caption: A typical DFT workflow for the theoretical study of this compound.
Protocol 1: Geometry Optimization and Frequency Calculation of this compound
-
Input File Preparation: Construct the initial 3D coordinates of this compound using a molecular builder.
-
Method and Basis Set Selection: Choose a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[5]
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations should be performed on the optimized structure.
-
Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[6]
-
Thermodynamic and Spectroscopic Data: The calculation yields zero-point vibrational energy, thermal corrections to the energy, and the theoretical infrared (IR) spectrum.
-
Time-Dependent DFT (TD-DFT) for Excited States
To understand the electronic transitions and predict the UV-Vis spectrum of this compound, Time-Dependent DFT (TD-DFT) is the method of choice. This extension of DFT allows for the calculation of excited state energies and properties.
Unveiling the Electronic Landscape of this compound
The electronic properties of this compound are at the heart of its chemical behavior and biological activity.
Frontier Molecular Orbitals (FMOs): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals provide profound insights into the molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
| Property | Significance |
| HOMO Energy | Indicates the electron-donating ability. |
| LUMO Energy | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecular surface. It helps to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, such as drug-receptor binding.
Caption: Interpretation of a Molecular Electrostatic Potential (MEP) map.
Chemical Reactivity of this compound: A Computational Perspective
Computational studies can predict the reactivity of this compound and its derivatives in various chemical reactions.
Predicting Sites of Electrophilic and Nucleophilic Attack
Based on FMO analysis and MEP maps, we can predict the most likely sites for chemical reactions. The amino group and the thiophene ring are both potential sites of reactivity. The electron-donating nature of the amino group is expected to activate the thiophene ring towards electrophilic substitution.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the delocalization of electron density and the strength of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.
Spectroscopic Characterization: The Synergy of Theory and Experiment
Computational chemistry plays a vital role in the interpretation of experimental spectra.
Vibrational Spectroscopy (FT-IR and Raman)
DFT calculations can predict the vibrational frequencies of this compound with a high degree of accuracy.[6] By comparing the calculated spectrum with the experimental FT-IR and Raman spectra, a detailed assignment of the vibrational modes can be made. This is particularly useful for identifying characteristic functional group vibrations.
Electronic Spectroscopy (UV-Vis)
TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the UV-Vis spectrum of this compound. The effect of different solvents on the absorption spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM).[7]
This compound in Drug Design: A Scaffold for Bioactivity
The true power of understanding the theoretical and computational aspects of this compound lies in its application to drug design. The 2-aminothiophene scaffold is a common feature in a wide range of biologically active molecules.
A Privileged Structure in Medicinal Chemistry
2-Aminothiophene derivatives have been reported to possess a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: The thiophene nucleus is present in several antibacterial agents.[8]
-
Anti-inflammatory and Analgesic Properties: The structural features of 2-aminothiophenes make them promising candidates for the development of anti-inflammatory drugs.[8]
-
Antitumor Activity: Many thiophene-containing compounds have been investigated for their anticancer properties.[5]
-
Antileishmanial Activity: 2-Aminothiophene derivatives have shown significant potential as new drug candidates against leishmaniasis.[9]
Molecular Docking: Simulating Drug-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a biological target, such as a protein or enzyme. This method is instrumental in structure-based drug design.
Protocol 2: Molecular Docking of a this compound Derivative
-
Preparation of the Ligand and Receptor:
-
Ligand: The 3D structure of the this compound derivative is optimized using DFT.
-
Receptor: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
-
Defining the Binding Site: The active site of the protein is identified, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Caption: A generalized workflow for molecular docking studies.
Conclusion: From Fundamental Understanding to Therapeutic Innovation
This guide has provided a comprehensive overview of the theoretical and computational approaches to studying this compound. By leveraging these powerful in silico tools, researchers can gain a deep understanding of the electronic structure, reactivity, and spectroscopic properties of this important heterocyclic scaffold. This fundamental knowledge is not merely an academic exercise; it is the bedrock upon which the rational design of novel and more effective therapeutics is built. The journey from a simple molecule like this compound to a life-saving drug is long and arduous, but with the insights gleaned from computational chemistry, we are better equipped than ever to navigate this challenging path.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]
- 7. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
A Senior Application Scientist's Guide to the One-Pot Synthesis of Substituted 2-Aminothiophenes
Introduction: The Enduring Relevance of 2-Aminothiophenes
Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry and materials science.[1][2] This privileged scaffold is present in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial and anti-inflammatory to kinase inhibition.[3] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[4] Their utility extends to agrochemicals and dyes, making efficient and versatile synthetic routes to these compounds highly valuable.[3][5]
The most prominent and widely adopted method for the one-pot synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] First reported by Karl Gewald in 1966, this multicomponent reaction elegantly combines a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to construct the thiophene ring in a single step.[6][7] The operational simplicity, ready availability of starting materials, and mild reaction conditions have cemented the Gewald reaction's status as a classic and indispensable tool in synthetic organic chemistry.[8]
This guide provides an in-depth exploration of the one-pot synthesis of 2-aminothiophenes, with a focus on the Gewald reaction. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for both conventional and modern synthetic approaches, and offer insights into the causality behind experimental choices.
Mechanistic Insights: A Stepwise Look at the Gewald Reaction
The mechanism of the Gewald reaction, while not fully elucidated until decades after its discovery, is generally accepted to proceed through a sequence of condensation, sulfur addition, and cyclization.[6] A critical understanding of this pathway is paramount for troubleshooting and optimizing reaction conditions.
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6] This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur is a complex process, but it is postulated to involve the formation of a sulfur-containing intermediate. The final steps involve intramolecular cyclization via attack of the sulfur on the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[6]
References
- 1. ijert.org [ijert.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijert.org [ijert.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
An Application Guide to the Rapid Synthesis of 2-Thiophenamine Derivatives via Microwave-Assisted Gewald Reaction
The this compound (or 2-aminothiophene) core is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, exhibiting activities such as antimicrobial, anti-inflammatory, anti-tumor, and potent enzyme inhibition.[3][4][5] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing metabolic stability and modulating pharmacokinetic properties.[1]
The classical method for constructing this valuable heterocycle is the Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically catalyzed by a base.[6][7] While robust, conventional heating methods for the Gewald reaction often suffer from long reaction times (hours to days), the need for high boiling point solvents, and sometimes moderate yields.[7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to overcome these limitations.[8][9] By utilizing dielectric heating, microwave reactors rapidly and uniformly heat the reaction mixture, leading to a dramatic acceleration of reaction rates.[10][11] This application note provides a comprehensive guide for researchers on leveraging MAOS for the efficient, rapid, and high-yield synthesis of this compound derivatives, grounded in the mechanistic principles of the Gewald reaction. We will detail the underlying science, provide a field-tested protocol, and discuss the expected outcomes for professionals in drug development.
Scientific Principles: The Microwave-Enhanced Gewald Reaction
The power of microwave assistance in the Gewald reaction stems from its ability to efficiently overcome the activation energy barriers of the key mechanistic steps. The reaction is understood to proceed through a sequence of base-catalyzed condensations and a final oxidative cyclization.[12][13]
Causality Behind the Process:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.[14] This is often the rate-limiting step under conventional heating.
-
Michael Addition of Sulfur: The elemental sulfur (typically an S₈ crown) is attacked by the enolate of the Knoevenagel-Cope product or another nucleophile, leading to the formation of a sulfur-containing intermediate.[12][13]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization.
-
Oxidative Aromatization: The final step involves the elimination of hydrogen sulfide (or a related species) to form the stable, aromatic this compound ring. This is the thermodynamically favored driving force for the reaction.[13][14]
Microwave irradiation dramatically accelerates these steps by creating localized superheating in polar solvents or reactants, ensuring that the activation energy for each step is quickly reached.[10] This leads to reaction times being reduced from many hours to mere minutes, often with cleaner reaction profiles and higher isolated yields compared to conventional oil-bath heating.[3][15]
Caption: Key mechanistic steps of the Gewald reaction.
Materials and Equipment
Reagents and Solvents
-
Carbonyl Compound: e.g., Cyclohexanone, Acetophenone, Butyraldehyde (1.0 mmol, 1.0 equiv).
-
Active Methylene Nitrile: e.g., Malononitrile, Ethyl cyanoacetate (1.1 mmol, 1.1 equiv).
-
Sulfur: Elemental sulfur powder (1.1 mmol, 1.1 equiv).
-
Base Catalyst: Pyrrolidine or Morpholine (1.0 mmol, 1.0 equiv).[3]
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (3-5 mL).[3][15]
-
Work-up Solvents: Ethyl acetate (EtOAc), saturated aqueous sodium chloride (brine), distilled water.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography, hexane, and ethyl acetate.
Equipment
-
Microwave Reactor: A dedicated single-mode microwave synthesizer designed for chemical reactions (e.g., CEM Discover SP, Biotage Initiator). Note: Domestic kitchen microwave ovens must not be used due to the lack of temperature/pressure controls and safety features.[16]
-
Microwave Process Vials: 5 mL or 10 mL vials with appropriate septa and caps, rated for high pressure and temperature.[11]
-
Magnetic stir bar.
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, chromatography column).
-
Rotary evaporator.
-
Analytical equipment for characterization: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), Melting Point Apparatus.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a representative example using cyclohexanone and ethyl cyanoacetate. It can be adapted for other substrates.
Step 1: Reagent Preparation and Vessel Assembly
-
Place a magnetic stir bar into a 5 mL microwave process vial.
-
To the vial, add cyclohexanone (1.0 mmol, 98.2 mg), ethyl cyanoacetate (1.1 mmol, 124.4 mg), and elemental sulfur (1.1 mmol, 35.3 mg).[3]
-
Add 3 mL of DMF as the solvent.
-
Finally, add the base catalyst, pyrrolidine (1.0 mmol, 71.1 mg).
-
Securely seal the vial with a septum and cap. Expert Tip: Proper sealing is critical to contain the pressure generated when heating solvents above their boiling points.[11] Ensure the cap is crimped tightly without damaging the vial.
Step 2: Microwave Irradiation
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters on the instrument's control panel:
-
Temperature: 50 °C (This is an optimized temperature that gives high yield without promoting side reactions).[3]
-
Time: 30 minutes.
-
Power: Set to variable power to maintain the target temperature (often an automatic setting).
-
Stirring: Set to a high rate to ensure efficient mixing and uniform heating.
-
-
Start the irradiation program. The instrument will automatically monitor and adjust power to maintain the set temperature.
Step 3: Post-Reaction Work-up
-
After the program is complete, allow the vial to cool to below 50 °C before removing it from the microwave cavity. Most instruments have a forced cooling feature (e.g., compressed air jet).[11]
-
Once cooled, carefully uncap the vial in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of Ethyl Acetate (EtOAc).
-
Wash the mixture with 20 mL of water, followed by 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Step 4: Purification and Characterization
-
Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient (e.g., starting from 95:5) to isolate the pure this compound derivative.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The product is typically a pale yellow solid.
Caption: Experimental workflow for microwave-assisted synthesis.
Expected Results and Data
Microwave-assisted Gewald reactions are known for their efficiency and high yields across a range of substrates.[3][17] The protocol described typically produces the desired this compound in excellent yield and purity after chromatography.
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 50 | 95% | [3] |
| Cyclohexanone | Ethyl cyanoacetate | Pyrrolidine | DMF | 30 | 50 | 91% | [3] |
| Acetophenone | Malononitrile | Pyrrolidine | DMF | 30 | 50 | 85% | [3] |
| 4-Chlorobenzaldehyde | Malononitrile | Pyrrolidine | DMF | 30 | 50 | 89% | [3] |
| Cyclopentanone | Malononitrile | Morpholine | Ethanol | 20 | 70 | 88% | [15] |
Troubleshooting and Safety
Trustworthiness through Self-Validation: A successful protocol anticipates and addresses potential issues.
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; low reaction temperature; insufficient time. | Use fresh base. Ensure the microwave is calibrated and reaching the target temperature. Increase reaction time in 30-minute increments. |
| Dark, Tarry Product | Reaction temperature is too high, causing decomposition. | Reduce the reaction temperature by 10-20 °C. High temperatures can degrade starting materials or products.[3] |
| Incomplete Reaction | Poor stirring; insufficient heating. | Use a larger stir bar or increase the stirring rate. Ensure the vial is correctly positioned in the microwave cavity for optimal energy absorption. |
| Vial Venting/Failure | Exothermic runaway reaction; exceeding pressure limits of the vial. | SAFETY FIRST. Reduce the scale of the reaction. Screen the reaction on a smaller scale to understand its kinetics before scaling up. Never exceed the manufacturer's recommended volume for the vial.[16][18] |
Mandatory Safety Precautions:
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reagent handling and post-reaction work-up in a certified chemical fume hood.
-
Vessel Integrity: Inspect microwave vials for cracks or defects before use. Never reuse disposable caps or septa.
-
Reaction Kinetics: Be aware that microwave heating can accelerate reactions exponentially. If trying a new reaction, always start with a small scale to gauge its behavior.[18]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
Green Synthesis Methodologies for 2-Aminothiophenes: Application Notes and Protocols
An authoritative guide for researchers, scientists, and drug development professionals.
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and anti-proliferative properties.[1][2] Traditionally, the synthesis of these vital heterocycles has relied on methods that often involve hazardous solvents, stoichiometric reagents, and harsh conditions. The increasing demand for environmentally benign and sustainable chemical processes has spurred the development of green synthetic routes that align with the principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency.[1][3]
This guide provides a detailed overview of modern, green methodologies for the synthesis of 2-aminothiophenes, with a focus on the versatile Gewald multicomponent reaction. We will explore how modifications in solvents, catalysts, and energy sources can lead to more sustainable, efficient, and scalable protocols.
Part 1: The Gewald Reaction - A Foundation for Green Synthesis
The Gewald three-component reaction, first reported in the 1960s, is the most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][4] It involves the one-pot condensation of a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4]
Causality Behind the Choice: The Gewald reaction is an intrinsically atom-economical process, a key tenet of green chemistry.[5] By combining three simple starting materials into a complex product in a single step, it minimizes the number of synthetic operations and reduces waste generation compared to multi-step linear syntheses.[5] This makes it an ideal foundation upon which to build even greener protocols.
The Reaction Mechanism: The process unfolds through three key stages:
-
Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: The elemental sulfur adds to the carbanion of the intermediate.
-
Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the final aromatic 2-aminothiophene ring.[1]
Caption: Figure 1: Generalized Mechanism of the Gewald Reaction.
Part 2: Greening the Reaction Environment
The choice of solvent and catalyst has a profound impact on the environmental footprint of a synthesis. Moving away from volatile organic compounds (VOCs) and stoichiometric bases towards recyclable catalysts and benign solvents is a primary goal.
Aqueous Synthesis: Harnessing the Power of Water
Water is the ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing the Gewald reaction in an aqueous medium presents a significant green advantage, though it requires careful selection of conditions to manage the poor solubility of organic reactants.
Expert Insight: The key to a successful aqueous Gewald reaction is often the use of a base that can also act as a phase-transfer agent or promoter. Triethylamine, for example, can facilitate the reaction between the organic substrates and sulfur at the interface.[1] This approach avoids the need for organic co-solvents, simplifying workup to a simple filtration and washing.
Protocol 1: Water-Mediated Synthesis at Room Temperature
This protocol, adapted from Abaee et al. (2014), demonstrates a simple and efficient synthesis in a water-triethylamine system.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the ketone (1.0 mmol), the active methylene nitrile (1.2 mmol), and elemental sulfur (1.5 mmol).
-
Solvent Addition: Add a mixture of water (5 mL) and triethylamine (1.5 mmol).
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 5 hours.
-
Workup and Purification: Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the desired 2-aminothiophene.[1]
Heterogeneous Catalysis: Designing for Recovery and Reuse
Employing solid, recoverable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts simplify product purification by allowing for easy separation (e.g., filtration) and can often be reused for multiple reaction cycles, reducing both cost and waste.[6]
Expert Insight: Sodium aluminate (NaAlO₂) has proven to be a cost-effective and highly efficient solid base catalyst for the Gewald reaction.[6][7] Its use in a relatively benign solvent like ethanol allows for mild reaction conditions and excellent yields. The ability to recover the catalyst by simple filtration and reuse it without significant loss of activity is a major advantage of this system.[6]
Protocol 2: NaAlO₂-Catalyzed Synthesis in Ethanol
This protocol is based on the work of Bai et al. (2015), who developed an eco-effective and recyclable catalytic system.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a mixture of the ketone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (5 mL) in a round-bottom flask, add sodium aluminate (NaAlO₂, 0.1 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor the reaction by TLC. Typical reaction times are between 2 and 10 hours.
-
Catalyst Recovery: After cooling to room temperature, filter the reaction mixture to recover the NaAlO₂ catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[6]
| Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Key Advantage | Reference |
| NaAlO₂ | Ethanol | Reflux | 26-94 | Cost-effective, recyclable | [6] |
| Na₂CaP₂O₇ (nano) | Water | Reflux | High | High activity in pure water | [8] |
| ZnO/nanoclinoptilolite | Solvent-free | 100 | 30-76 | Nanocomposite, solvent-free | [1] |
| L-proline | Ethanol | Reflux | High | Organocatalyst | [1] |
Table 1: Comparison of Selected Green Catalysts for 2-Aminothiophene Synthesis.
Part 3: Energy-Efficient and Solvent-Free Methodologies
Alternative energy sources like ultrasound and microwaves can dramatically accelerate reactions, often under milder conditions and in greener solvents. The ultimate green approach is to eliminate the solvent entirely.
Ultrasound-Assisted Synthesis: The Power of Sonochemistry
Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates.[9][10]
Expert Insight: Ultrasound can be effectively combined with green solvents. In polyethylene glycol (PEG), sonication facilitates the synthesis at room temperature in very short reaction times.[1] Alternatively, ultrasound can enable a catalyst-free reaction in water, using sodium polysulfide as the sulfur source, which is a highly sustainable approach.[1][11]
Protocol 3: Catalyst-Free, Ultrasound-Assisted Synthesis in Water
This protocol, based on the pioneering work of Liang et al. (2013), eliminates the need for a traditional base catalyst.[1][11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a sodium polysulfide (Na₂Sₓ) solution by heating sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 mmol) and sulfur (1.2 mmol) in water (8 mL) at 60°C until a clear orange-red solution is formed.
-
Reaction Setup: In a flask suitable for sonication, add the ketone (1.0 mmol) and malononitrile (1.0 mmol) to the prepared sodium polysulfide solution.
-
Sonication: Place the flask in an ultrasonic cleaning bath (e.g., 40 kHz, 300 W) and sonicate the mixture at 70°C for 0.5–1 hour.
-
Workup: After cooling, the solid product often precipitates. Collect the solid by vacuum filtration.
-
Purification: Wash the product with water and recrystallize from ethanol to obtain the pure 2-aminothiophene.[1][11]
Microwave-Assisted Synthesis: A Need for Speed
Microwave irradiation provides rapid and efficient heating, often leading to a dramatic reduction in reaction times from hours to minutes.[12][13] This not only improves throughput but also minimizes the formation of side products.
Expert Insight: The choice of base and solvent is critical for microwave-assisted Gewald reactions. A high-boiling polar solvent like DMF is often used to allow for higher temperatures, while an organic base like pyrrolidine can effectively catalyze the reaction.[12] The optimized conditions can lead to excellent yields in just 30 minutes.
Protocol 4: Rapid Microwave-Assisted Gewald Reaction
This protocol is adapted from Ruan et al. (2021), highlighting the efficiency of microwave synthesis.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, combine the ketone (1.0 mmol), active nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol) in DMF (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 50–75°C for 30 minutes.
-
Workup: After cooling, pour the reaction mixture into ice water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.[12]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours to days | 5-30 minutes |
| Typical Yield | Moderate to good | Good to excellent |
| Side Products | More likely | Often reduced |
| Energy Input | Less efficient, bulk heating | Highly efficient, direct heating |
Table 2: Comparison of Conventional vs. Microwave Heating for the Gewald Reaction.[12][13]
Mechanochemistry: The Ball-Milling Approach
Mechanochemistry, particularly ball-milling, offers a path to solvent-free synthesis. The mechanical energy from grinding and milling initiates chemical reactions, eliminating the need for bulk solvents and often proceeding without any added catalyst.[14]
Protocol 5: Solvent- and Catalyst-Free Ball-Milling Synthesis
This protocol is based on a highly green and efficient method for the Gewald reaction.[14]
Step-by-Step Methodology:
-
Reaction Setup: Place the carbonyl compound (e.g., ethyl acetoacetate, 10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and stainless-steel balls into a planetary ball mill vial.
-
Milling: Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes. Monitor the reaction by taking small aliquots and analyzing with TLC.
-
Workup: After the reaction is complete, extract the product from the vial using a suitable solvent (e.g., ethanol or ethyl acetate).
-
Purification: Filter to remove any solid impurities and evaporate the solvent to yield the crude product, which can be recrystallized for higher purity.[14]
Part 4: Summary and Decision Workflow
Choosing the optimal green synthesis method depends on available equipment, scale, and specific substrate requirements. The following workflow can guide the decision-making process.
Caption: Figure 2: Workflow for Selecting a Green Synthesis Method.
Conclusion
The synthesis of 2-aminothiophenes has been significantly advanced by the application of green chemistry principles. Methodologies utilizing water as a solvent, employing recyclable heterogeneous catalysts, and leveraging energy-efficient techniques like ultrasound and microwave irradiation offer powerful, sustainable alternatives to traditional methods.[1] Solvent-free approaches such as ball-milling represent the frontier of this green evolution. By adopting these protocols, researchers and drug development professionals can not only improve the efficiency and speed of their syntheses but also drastically reduce their environmental impact, contributing to a more sustainable future for chemical manufacturing.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.iau.ir [journals.iau.ir]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 14. sciforum.net [sciforum.net]
The Versatile Scaffold: Harnessing 2-Thiophenamine in the Synthesis of Novel Medicinal Compounds
Introduction: The Enduring Significance of the 2-Thiophenamine Core in Drug Discovery
In the landscape of medicinal chemistry, the this compound (also known as 2-aminothiophene) scaffold stands out as a privileged heterocyclic motif. Its five-membered aromatic ring containing a sulfur atom and an amino group at the C2 position imparts a unique combination of physicochemical properties that are highly advantageous for drug design. The thiophene ring is often considered a bioisostere of a phenyl group, yet it offers distinct electronic and lipophilic characteristics that can modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. The amino group provides a convenient handle for a wide array of chemical modifications, allowing for the facile generation of diverse compound libraries.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of medicinally relevant compounds. We will delve into the key synthetic strategies for constructing and functionalizing the 2-aminothiophene core, with a particular focus on the robust and versatile Gewald reaction. Furthermore, this document will furnish detailed, step-by-step protocols for both the synthesis of exemplary bioactive derivatives and their subsequent pharmacological evaluation, equipping researchers and drug development professionals with the practical knowledge to leverage this remarkable scaffold in their quest for novel therapeutics.
Synthetic Strategies for 2-Aminothiophene Derivatives: A Practical Guide
The construction of the 2-aminothiophene ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we will explore two of the most prominent methods: the Gewald multicomponent reaction and the Paal-Knorr synthesis.
The Gewald Reaction: A Cornerstone in 2-Aminothiophene Synthesis
The Gewald reaction, a one-pot multicomponent condensation, is arguably the most widely employed method for the synthesis of polysubstituted 2-aminothiophenes. Its operational simplicity, mild reaction conditions, and the ready availability of the starting materials—a ketone or aldehyde, an active methylene nitrile, and elemental sulfur—contribute to its broad utility.
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent Thorpe-Ziegler type cyclization and tautomerization to afford the final 2-aminothiophene product.
Start [label="Ketone/Aldehyde +\nActive Methylene Nitrile +\nElemental Sulfur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base Catalyst\n(e.g., Morpholine, Triethylamine)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Gewald Multicomponent\nReaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Polysubstituted\n2-Aminothiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Base; Base -> Reaction; Reaction -> Product; }
Figure 1: Simplified workflow of the Gewald reaction.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol describes the synthesis of a representative 2-aminothiophene derivative with potential biological activity.
Materials:
-
Acetophenone (ketone)
-
Ethyl cyanoacetate (active methylene nitrile)
-
Elemental sulfur
-
Ethanol (solvent)
-
Diethylamine (base catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add diethylamine (0.1 mol) dropwise to the reaction mixture with continuous stirring. An exothermic reaction may be observed.
-
After the addition of the base, fit the flask with a reflux condenser and heat the mixture to 50-60°C with stirring for 2-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Characterize the synthesized compound using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
The Paal-Knorr Thiophene Synthesis: An Alternative Route
The Paal-Knorr synthesis provides an alternative method for the preparation of thiophenes, including 2-aminothiophene derivatives, from 1,4-dicarbonyl compounds. The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1]
Dicarbonyl [label="1,4-Dicarbonyl\nCompound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sulfurizing_Agent [label="Sulfurizing Agent\n(e.g., P₄S₁₀, Lawesson's Reagent)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Paal-Knorr\nThiophene Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiophene [label="Substituted\nThiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Dicarbonyl -> Sulfurizing_Agent; Sulfurizing_Agent -> Reaction; Reaction -> Thiophene; }
Figure 2: General scheme of the Paal-Knorr thiophene synthesis.
Experimental Protocol: Paal-Knorr Synthesis of a Tetrasubstituted Thiophene
This protocol provides a general procedure for the Paal-Knorr synthesis. Note that this reaction often requires elevated temperatures and should be performed in a well-ventilated fume hood due to the potential for hydrogen sulfide gas evolution.
Materials:
-
A 1,4-dicarbonyl compound
-
Lawesson's reagent
-
Anhydrous toluene (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Nitrogen or argon gas inlet
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 1,4-dicarbonyl compound (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thiophene derivative.
Pharmacological Evaluation of 2-Aminothiophene Derivatives
The diverse biological activities of 2-aminothiophene derivatives necessitate a range of pharmacological assays to elucidate their therapeutic potential. This section provides detailed protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for the in vitro screening of potential anticancer agents.
Protocol: Evaluation of Anticancer Activity using the MTT Assay
Materials:
-
Cancer cell lines (e.g., HeLa for cervical cancer, PANC-1 for pancreatic cancer)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
2-Aminothiophene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in complete medium.
-
Harvest the cells using trypsin-EDTA, and perform a cell count.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiophene derivative in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 24 or 48 hours.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Anticancer Activity of Selected 2-Aminothiophene Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 6CN14 | HeLa | 48 | ~10 | [2] |
| 7CN09 | PANC-1 | 48 | ~25 | [2] |
| Compound 2b | Hep3B | - | 5.46 | [3] |
| Compound 2e | Hep3B | - | 12.58 | [3] |
| Compound 3b | HepG2 | - | 3.11 | [4] |
| Compound 4c | PC-3 | - | 3.12 | [4] |
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
2-Aminothiophene derivative stock solution (in DMSO)
-
Standard antimicrobial agents (e.g., ampicillin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
-
Preparation of Compound Dilutions:
-
Prepare serial two-fold dilutions of the 2-aminothiophene derivative and the standard antimicrobial agents in the broth in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Table 2: Antimicrobial Activity of a Representative 2-Aminothiophene Derivative
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | - | - | [5] |
| Escherichia coli | - | - | [5] |
| Pseudomonas aeruginosa | - | - | [5] |
| Staphylococcus aureus | - | - | [5] |
| Candida albicans | - | - | [6] |
Anti-inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs. The following is a general protocol for an in vitro COX-2 inhibitor screening assay.
Protocol: In Vitro COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
COX probe (for fluorometric detection) or reagents for EIA (for colorimetric detection)
-
2-Aminothiophene derivative stock solution (in DMSO)
-
Known COX-2 inhibitor (e.g., celecoxib)
-
96-well microtiter plates (black plates for fluorometric assays)
-
Fluorometer or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents according to the manufacturer's instructions if using a commercial kit.
-
Prepare serial dilutions of the 2-aminothiophene derivative and the standard inhibitor in the assay buffer.
-
-
Enzyme Reaction:
-
To the wells of the 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and the COX probe (if using a fluorometric assay).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
-
Detection:
-
For a fluorometric assay, immediately measure the fluorescence kinetically.
-
For an EIA-based assay, the reaction is stopped, and the product (e.g., PGE₂) is quantified according to the specific EIA protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Table 3: COX-2 Inhibitory Activity of Selected 2-Aminothiophene Derivatives
| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5b | 5.45 | 8.37 | [7] |
| Compound 1 | 121.47 | - | [8] |
| Compound 6a | - | >10 | [9] |
| Compound 13 | - | High | [9] |
Note: The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over the constitutively expressed COX-1, which is desirable for reducing gastrointestinal side effects.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel medicinal compounds. Its synthetic accessibility, particularly through the Gewald reaction, allows for the rapid generation of diverse chemical entities. The broad spectrum of biological activities exhibited by 2-aminothiophene derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their therapeutic potential.
The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate their own series of 2-aminothiophene-based compounds. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to translate these promising scaffolds into clinically successful drugs. The integration of computational modeling and structure-activity relationship studies will further accelerate the design of next-generation 2-aminothiophene derivatives with enhanced potency and selectivity.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 2-Thiophenamine in Advanced Materials Science: Application Notes and Protocols
Introduction
2-Thiophenamine, a heterocyclic amine containing a thiophene ring, has emerged as a pivotal building block in the synthesis of a diverse array of functional materials. Its unique electronic properties, stemming from the electron-rich sulfur-containing aromatic ring, coupled with the reactive amine group, make it a versatile precursor for polymers, corrosion inhibitors, and optoelectronic components. This guide provides an in-depth exploration of the applications of this compound in materials science, offering detailed protocols and insights for researchers and professionals in the field. We will delve into its role in the development of conducting polymers, its efficacy as a corrosion inhibitor, and its application in dye-sensitized solar cells, providing a comprehensive understanding of its potential.
I. Conducting Polymers Derived from this compound
The inherent conductivity of polythiophene and its derivatives has positioned them as key materials in organic electronics.[1][2] The incorporation of the amine group in this compound allows for the synthesis of poly(this compound) (PThA), a conducting polymer with unique properties and potential for further functionalization.
Scientific Rationale: The Mechanism of Conduction
The electrical conductivity of polythiophenes arises from the delocalization of π-electrons along the polymer backbone.[3] Upon polymerization, the thiophene rings are linked, creating a conjugated system. Doping, either chemically or electrochemically, introduces charge carriers (polarons and bipolarons) into the polymer chain, enabling the flow of electricity. The amine group in PThA can influence the electronic properties of the polymer and provide a site for post-polymerization modification, allowing for the tuning of its solubility, processability, and functionality.
Experimental Protocol: Synthesis of Poly(this compound)
This section details two primary methods for the synthesis of PThA: chemical oxidative polymerization and electrochemical polymerization.
Protocol 1: Chemical Oxidative Polymerization
This method offers a straightforward route to produce bulk quantities of PThA powder.
-
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidizing agent)
-
Anhydrous chloroform (CHCl₃) (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous chloroform to a concentration of 0.1 M.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (monomer to oxidant molar ratio of 1:2.5).
-
Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at 0°C. The reaction mixture will gradually darken, indicating polymerization.
-
After complete addition, allow the reaction to stir at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it extensively with methanol until the filtrate is colorless to remove residual oxidant and oligomers.
-
To obtain the neutral (de-doped) form, stir the polymer powder in a dilute ammonia solution for 2 hours.
-
Filter, wash with deionized water and methanol, and dry the final PThA powder under vacuum at 60°C.
-
-
Self-Validation:
-
FTIR Spectroscopy: Confirm the polymerization by the disappearance of the N-H stretching vibrations of the monomer and the appearance of characteristic peaks for the polythiophene backbone.
-
UV-Vis Spectroscopy: The doped polymer will exhibit characteristic absorption bands for polarons and bipolarons, which will disappear upon de-doping.
-
Cyclic Voltammetry: Determine the electrochemical properties, including the oxidation and reduction potentials of the polymer film cast on an electrode.
-
Protocol 2: Electrochemical Polymerization
This technique allows for the direct deposition of a uniform PThA film onto a conductive substrate.
-
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Indium Tin Oxide (ITO) coated glass (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
-
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAP in acetonitrile.
-
Add this compound to the electrolyte solution to a concentration of 0.1 M.
-
Set up a three-electrode electrochemical cell with the ITO glass as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Perform electropolymerization by cycling the potential between 0 V and 1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. A colored film of PThA will deposit on the ITO electrode.
-
After deposition, rinse the polymer-coated electrode with acetonitrile to remove any unreacted monomer and electrolyte.
-
-
Self-Validation:
-
Cyclic Voltammetry: The growth of the polymer film can be monitored by the increase in the peak currents with each potential cycle.
-
Scanning Electron Microscopy (SEM): Characterize the morphology of the deposited PThA film.
-
Four-Point Probe Measurement: Determine the conductivity of the polymer film.
-
Visualization of Polymerization
Caption: Workflow for Chemical and Electrochemical Polymerization of this compound.
II. This compound Derivatives as Corrosion Inhibitors
The corrosion of metals, particularly steel, is a significant industrial problem. Organic molecules containing heteroatoms such as sulfur and nitrogen, like this compound and its derivatives, have proven to be effective corrosion inhibitors.[4]
Scientific Rationale: The Mechanism of Inhibition
The effectiveness of this compound derivatives as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier.[5][6] This adsorption occurs through the interaction of the lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the thiophene ring, with the vacant d-orbitals of the metal atoms.[5] This forms a stable, coordinated layer that isolates the metal from the corrosive environment. Schiff bases derived from this compound are particularly effective due to the additional imine group (-C=N-), which provides another site for adsorption.[7]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the weight loss method, a straightforward technique to quantify the corrosion inhibition efficiency of a this compound derivative.
-
Materials:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) (corrosive medium)
-
A Schiff base of this compound (inhibitor)
-
Acetone (for cleaning)
-
Analytical balance
-
-
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Weigh the cleaned coupons accurately.
-
Prepare solutions of 1 M HCl containing various concentrations of the inhibitor (e.g., 0.1 mM, 0.2 mM, 0.3 mM, 0.4 mM, 0.5 mM). A blank solution of 1 M HCl without the inhibitor is also required.
-
Immerse one coupon in each of the test solutions for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with deionized water, scrub with a brush to remove corrosion products, dry, and reweigh.
-
-
Data Analysis:
-
Calculate the corrosion rate (CR) in g/m²h using the formula: CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Self-Validation:
-
Electrochemical Impedance Spectroscopy (EIS): This technique can provide further insight into the mechanism of inhibition by analyzing the changes in the charge transfer resistance and double-layer capacitance at the metal-solution interface.
-
Potentiodynamic Polarization: This method helps to determine whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
-
Scanning Electron Microscopy (SEM): Surface analysis of the steel coupons after immersion can visually confirm the formation of a protective film in the presence of the inhibitor compared to the pitted surface of the coupon from the blank solution.[7]
-
Quantitative Data: Inhibition Efficiency
| Inhibitor Concentration (mM) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 | 0 |
| 0.1 | 0.45 | 64 |
| 0.2 | 0.28 | 77.6 |
| 0.3 | 0.19 | 84.8 |
| 0.4 | 0.12 | 90.4 |
| 0.5 | 0.08 | 93.6 |
| Note: The data presented in this table is representative and may vary depending on the specific inhibitor, metal, and corrosive environment. |
Visualization of Corrosion Inhibition
Caption: Mechanism of Corrosion and its Inhibition by this compound Derivatives.
III. This compound in Dye-Sensitized Solar Cells (DSSCs)
Thiophene-based organic dyes are extensively used as sensitizers in dye-sensitized solar cells (DSSCs) due to their excellent light-harvesting capabilities.[8][9] this compound can be a crucial component in the design of Donor-π-Acceptor (D-π-A) dyes, which are known for their high molar extinction coefficients and efficient charge separation.[10]
Scientific Rationale: The Role of this compound in DSSC Dyes
In a D-π-A dye structure, the this compound moiety can act as the electron donor (D). The thiophene ring serves as the π-bridge (π), facilitating intramolecular charge transfer, and is linked to an electron-accepting group (A), which also anchors the dye to the TiO₂ semiconductor surface.[10] When the dye absorbs light, an electron is excited from the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor part, to the Lowest Unoccupied Molecular Orbital (LUMO), located on the acceptor part. This excited electron is then injected into the conduction band of the TiO₂, initiating the photovoltaic process.[11]
Experimental Protocol: Fabrication and Characterization of a DSSC
This protocol provides a general workflow for the fabrication and testing of a DSSC using a custom-synthesized dye derived from this compound.
-
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste
-
A D-π-A dye synthesized from a this compound derivative
-
Iodide/triiodide-based electrolyte
-
Platinized counter electrode
-
Surfactant (e.g., Triton X-100)
-
Ethanol, Acetonitrile, tert-Butanol (solvents)
-
-
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass thoroughly.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500°C) to ensure good particle necking and remove organic binders.
-
-
Dye Sensitization:
-
Prepare a dye solution (e.g., 0.3-0.5 mM) in a suitable solvent mixture like acetonitrile and tert-butanol.[10]
-
Immerse the sintered TiO₂ photoanode in the dye solution for 12-24 hours at room temperature to allow for dye adsorption.
-
Rinse the dye-sensitized photoanode with the solvent to remove non-adsorbed dye molecules.
-
-
Cell Assembly:
-
Assemble the solar cell by placing the platinized counter electrode over the dye-sensitized photoanode, separated by a thin spacer.
-
Introduce the iodide/triiodide electrolyte into the gap between the electrodes via capillary action.
-
Seal the cell to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²).
-
From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). PCE (%) = (Voc * Jsc * FF) / P_in * 100 where P_in is the power of the incident light.
-
-
-
Self-Validation:
-
UV-Vis Absorption Spectroscopy: Characterize the light-harvesting properties of the dye in solution and adsorbed on the TiO₂ film.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the quantum efficiency of the solar cell at different wavelengths of light.
-
Electrochemical Impedance Spectroscopy (EIS): Investigate the charge transfer processes occurring at the TiO₂/dye/electrolyte interface.
-
Visualization of DSSC Operation
Caption: Working Principle of a Dye-Sensitized Solar Cell with a this compound-based Dye.
Conclusion
This compound is a remarkably versatile molecule in materials science, with its applications spanning from the creation of novel conducting polymers to the formulation of highly effective corrosion inhibitors and the design of efficient sensitizers for solar cells. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals, enabling them to harness the full potential of this important chemical building block. The continued exploration of this compound and its derivatives is poised to lead to further advancements in organic electronics, materials protection, and renewable energy technologies.
References
- 1. journalskuwait.org [journalskuwait.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the N-Alkylation of 2-Thiophenamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of 2-thiophenamine is a critical transformation for the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. However, the direct alkylation of the 2-aminothiophene core presents notable challenges, including low reactivity and a propensity for overalkylation.[1][2][3] This guide provides an in-depth exploration of robust and efficient protocols for the N-alkylation of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will detail three strategic approaches: classical N-alkylation via a protected intermediate, modern catalytic N-alkylation using the "borrowing hydrogen" strategy, and the versatile reductive amination pathway. Each section includes detailed, step-by-step protocols, causality for experimental choices, and visual aids to ensure procedural clarity and reproducibility.
Introduction: The Significance and Challenges of N-Alkylated 2-Thiophenamines
The 2-aminothiophene scaffold is a privileged structure in drug discovery and development. These compounds are key intermediates in the synthesis of therapeutic agents such as thienopyrimidines and thienoazepines.[1][3] A prominent example is the antipsychotic drug Olanzapine, which is derived from a 2-aminothiophene precursor.[2][4] The introduction of alkyl substituents on the nitrogen atom (N-alkylation) is a powerful strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.
Despite their importance, the N-alkylation of 2-aminothiophenes has been notoriously difficult to achieve under mild conditions.[1][2][3] The free amino group is a relatively weak nucleophile due to the electron-donating nature of the thiophene ring, often requiring harsh reaction conditions such as high temperatures, high pressures, or the use of strongly basic conditions to proceed.[2] Furthermore, classical alkylation with alkyl halides often suffers from a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired product.[5]
This guide addresses these challenges by presenting reliable and contemporary methods for the selective mono-N-alkylation of this compound.
Core Chemical Principles: A Mechanistic Overview
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and adapting protocols to new substrates. Here, we dissect the principles behind the key N-alkylation strategies.
Classical N-Alkylation: The SN2 Pathway and the Overalkylation Problem
Direct alkylation of amines with alkyl halides proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.
However, the resulting secondary amine is often more nucleophilic than the starting primary amine. This increased reactivity makes it compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine. This process can continue to form a quaternary ammonium salt, a phenomenon often referred to as "exhaustive alkylation."[5] To circumvent this, a common strategy is to temporarily "tame" the amine's reactivity using a protecting group.
Catalytic N-Alkylation: The "Borrowing Hydrogen" Strategy
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) strategy is an elegant and atom-economical method for N-alkylation that uses alcohols as the alkylating agents, with water as the only byproduct.[6][7] This process is typically catalyzed by transition metal complexes of ruthenium, iridium, or manganese.[6][8][9][10]
The catalytic cycle can be summarized in three key steps:
-
Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.
-
Condensation: The this compound reacts with the transiently formed carbonyl compound to form an imine intermediate, releasing a molecule of water.
-
Reduction: The metal hydride complex, which holds the "borrowed" hydrogen, then reduces the imine to the desired N-alkylated amine, regenerating the active catalyst for the next cycle.
References
- 1. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.monash.edu [research.monash.edu]
- 4. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analytical Strategies for the Characterization of 2-Thiophenamine using HPLC-UV and GC-MS
Abstract
This application note provides comprehensive, validated protocols for the analytical characterization of 2-Thiophenamine (also known as 2-aminothiophene), a critical heterocyclic amine intermediate in pharmaceutical and chemical synthesis. Recognizing the need for robust and reliable analytical methods in research and quality control, we present two orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive detection. The causality behind key methodological choices, from mobile phase composition to the necessity of derivatization in GC-MS, is detailed. Each protocol incorporates system suitability testing and validation parameters aligned with international regulatory standards to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 616-46-6) is a foundational building block in organic synthesis, particularly for creating complex active pharmaceutical ingredients (APIs) where the thiophene moiety can be crucial for biological activity.[1] Its purity and stability directly impact the quality, safety, and efficacy of the final product. Therefore, the development of precise, accurate, and stability-indicating analytical methods is not merely a procedural step but a cornerstone of the drug development process.
This guide is designed for researchers and drug development professionals, offering field-proven insights into two complementary analytical techniques.
-
HPLC-UV: A non-destructive, quantitative workhorse for routine analysis, purity assessment, and stability studies.
-
GC-MS: A highly sensitive and specific method for structural confirmation and trace-level impurity identification, especially for volatile and semi-volatile compounds.
The following sections are structured to provide not just a set of instructions, but a logical framework for method development and validation, grounded in the physicochemical properties of this compound.
Physicochemical Properties of this compound
Understanding the molecule's characteristics is the first principle of sound analytical method development. These properties dictate the optimal instrumental conditions.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₄H₅NS[2] | --- |
| Molecular Weight | 99.16 g/mol [2] | Influences mass spectrometry analysis. |
| Functional Groups | Primary Aromatic Amine, Thiophene Ring | The amine group is basic and polar, making it a key target for pH control in HPLC and derivatization in GC. The thiophene ring provides a strong UV chromophore. |
| Polarity | Polar | Suggests Reverse-Phase HPLC is a suitable separation mode. Indicates low volatility, posing a challenge for direct GC analysis. |
| Boiling Point | ~243 °C (Predicted for related isomer)[1] | High boiling point confirms low volatility, reinforcing the need for derivatization for GC analysis. |
| UV Absorbance | Strong absorbance in the 230-320 nm range | Enables sensitive detection using standard HPLC-UV or Diode Array Detectors (DAD). |
Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV
The polarity of this compound makes RP-HPLC an ideal choice for separation and quantification. The method described here is designed to be stability-indicating, capable of separating the main compound from potential degradation products.
Causality of Methodological Choices
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the polar this compound when paired with a highly aqueous mobile phase.
-
Mobile Phase: The mobile phase consists of an acetonitrile gradient with a low-pH aqueous buffer (e.g., 0.1% formic acid). The acidic condition (pH ~2.7) serves a critical purpose: it protonates the primary amine group of this compound (R-NH₂ → R-NH₃⁺). This single, stable ionic state prevents peak tailing that would otherwise occur from mixed-mode interactions with residual silanols on the column, ensuring sharp, symmetrical peaks.
-
Detection: A detection wavelength of 270 nm is chosen, as thiophene derivatives typically exhibit strong absorbance in this region, providing excellent sensitivity. A Diode Array Detector (DAD) is recommended to simultaneously assess peak purity.
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Reagents
-
HPLC System with a quaternary pump, autosampler, column oven, and DAD.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC Grade).
-
Formic Acid (LC-MS Grade).
-
High-purity water (18.2 MΩ·cm).
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min; Hold at 95% B for 2 min; Return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 270 nm |
Procedure
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of water and acetonitrile at 1.0 mg/mL. Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock with the same diluent.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards to generate a calibration curve. Follow with sample injections.
System Trustworthiness: Validation and System Suitability
A method is only reliable if its performance is verified. This is achieved through system suitability testing (SST) before each run and comprehensive method validation.[3][4]
System Suitability Testing (SST) SST is a mandatory check to ensure the chromatographic system is performing adequately on the day of analysis.[3][5] A standard solution (e.g., 50 µg/mL) is injected multiple times (n=5) before sample analysis.
| SST Parameter | Acceptance Criteria (based on USP/ICH) |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time |
Method Validation Framework (ICH Q2(R1)) The analytical method must be validated to demonstrate its suitability for its intended purpose.[6][7] This involves a one-time series of experiments.
| Validation Parameter | Purpose & Brief Protocol |
| Specificity | To ensure the method detects only this compound without interference. Protocol: Analyze blank, placebo (if in formulation), and stressed samples. Peak purity analysis using DAD is essential. |
| Linearity & Range | To confirm a proportional relationship between concentration and detector response. Protocol: Analyze 5-7 concentrations across the desired range. Plot peak area vs. concentration and determine the correlation coefficient (r²). |
| Accuracy | To measure the closeness of the experimental value to the true value. Protocol: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the method's reproducibility. Protocol: Test at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analyst/instrument), and Reproducibility (inter-laboratory). |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. Protocol: Typically calculated from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To evaluate the method's resilience to small, deliberate changes in parameters. Protocol: Vary parameters like column temperature (±5°C), mobile phase pH (±0.2 units), and flow rate (±10%). |
Forced Degradation Studies To establish the method as "stability-indicating," forced degradation studies are performed to ensure that degradation products do not co-elute with the parent peak.[8][9][10] Stress conditions typically include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80°C dry heat
-
Photolytic: Exposure to UV light as per ICH Q1B guidelines[9]
Caption: High-level workflow for the HPLC-UV analysis of this compound.
Method 2: Identification by GC-MS with Derivatization
Direct GC analysis of this compound is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector.[11][12] Derivatization is a mandatory step to convert the polar amine into a more volatile and thermally stable derivative, enabling robust chromatographic analysis.[13]
Causality of Methodological Choices
-
Derivatization: Acylation with trifluoroacetic anhydride (TFAA) is chosen as the derivatization strategy. TFAA reacts rapidly and quantitatively with the primary amine to form a stable, non-polar trifluoroacetamide derivative. This dramatically increases volatility and improves peak shape.[11] The fluorine atoms also provide a distinct mass spectrometric signature.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides excellent resolution for a wide range of derivatized compounds.
-
Mass Spectrometry (MS): Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for structural confirmation. The mass spectrometer serves as a highly specific detector, allowing for definitive identification based on both retention time and mass spectrum.
Detailed Experimental Protocol: GC-MS
Instrumentation and Reagents
-
GC-MS System with a split/splitless inlet and a mass selective detector.
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Trifluoroacetic anhydride (TFAA).
-
Ethyl acetate (Anhydrous).
-
This compound reference standard.
Derivatization Procedure
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[11]
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.
GC-MS Conditions
| Parameter | Setting |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Data Analysis and Structural Confirmation
The identity of this compound is confirmed by matching both the retention time and the mass spectrum of the derivatized sample peak with that of a derivatized reference standard. The expected trifluoroacetamide derivative (C₆H₄F₃NOS, MW = 195.16) will produce a characteristic fragmentation pattern under EI, including a molecular ion (M⁺) at m/z 195 and key fragment ions corresponding to the loss of functional groups (e.g., loss of •CF₃).
Caption: GC-MS workflow emphasizing the critical derivatization step.
Conclusion
The orthogonal methods presented in this application note provide a robust framework for the complete analytical characterization of this compound. The HPLC-UV method offers a validated, stability-indicating approach for accurate quantification and purity assessment in quality control environments. The GC-MS method, incorporating a necessary derivatization step, delivers definitive structural confirmation and high sensitivity for impurity identification. By explaining the scientific rationale behind the chosen parameters and embedding principles of trustworthiness through system suitability and validation, these protocols empower researchers to generate high-quality, reliable, and defensible analytical data.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. longdom.org [longdom.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Thiophenamine Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-thiophenamine and its derivatives. This guide is structured in a question-and-answer format to directly address common issues, particularly low reaction yields, and provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a polysubstituted 2-aminothiophene. Which synthetic method is generally recommended for good yields?
For the synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is a highly versatile and widely employed one-pot, multi-component reaction.[1][2][3] It offers the advantage of readily available starting materials and generally mild reaction conditions.[4][5] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[1][3]
Other methods for synthesizing aminothiophenes include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is effective for forming C-N bonds and can be used to aminate halothiophenes.[6][7][8] It is particularly useful for synthesizing N-aryl or N-alkyl aminothiophenes.
-
Reductive Amination: This method involves the reaction of a thiophene carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[9][10][11]
-
Paal-Knorr Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, like phosphorus pentasulfide, to form the thiophene ring.[12][13]
The choice of method will depend on the specific substitution pattern of the desired this compound and the availability of starting materials. However, for general-purpose synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is an excellent starting point.
Q2: What is the fundamental mechanism of the Gewald reaction, and how can understanding it help in troubleshooting?
The Gewald reaction mechanism is generally understood to proceed in three main stages.[2][3] A clear understanding of this process is crucial for diagnosing and resolving issues leading to low yields.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1][3] This step forms an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Thiolation): Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[14][15][16]
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[3]
Understanding this mechanism allows you to pinpoint which stage of the reaction might be failing. For instance, if the Knoevenagel condensation is inefficient, the subsequent steps will not proceed, leading to a low yield.
Troubleshooting Guide: Low Yield in Gewald Synthesis
Issue: My Gewald reaction is resulting in a low yield or no desired 2-aminothiophene product.
This is a common problem that can be addressed by systematically evaluating several factors.
Problem 1: Incomplete Knoevenagel Condensation
Q3: How can I determine if the initial Knoevenagel condensation is the rate-limiting step or is incomplete, and what can I do to improve it?
An incomplete Knoevenagel condensation is a frequent cause of low yields.
Diagnosis:
-
TLC Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) from the beginning. If you observe the persistence of the starting carbonyl compound and active methylene nitrile spots with little formation of a new, less polar spot (the α,β-unsaturated intermediate), the condensation is likely sluggish or has stalled.
Solutions:
-
Choice and Amount of Base: The base is crucial for catalyzing the condensation.[2]
-
Common Bases: Secondary amines like morpholine or piperidine, and tertiary amines like triethylamine are commonly used.[2]
-
Optimization: The optimal base and its concentration can be substrate-dependent. If a weak base is ineffective, consider a stronger base or increasing the catalyst loading.
-
-
Reaction Temperature: While many Gewald reactions proceed at room temperature or with gentle heating (40-60 °C), some sterically hindered or less reactive substrates may require higher temperatures to drive the condensation.[2] However, excessive heat can promote side reactions.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. While not always necessary, in challenging cases, the use of a Dean-Stark apparatus to remove water can improve yields.
Problem 2: Issues with Sulfur Addition and Cyclization
Q4: My TLC analysis shows the formation of the Knoevenagel intermediate, but the final product yield is still low. What could be the problem?
If the initial condensation is successful, the issue may lie in the subsequent sulfur addition and cyclization steps.
Diagnosis:
-
TLC and LC-MS Analysis: You may observe the accumulation of the α,β-unsaturated nitrile intermediate on your TLC plate. LC-MS analysis of the reaction mixture can help confirm the presence of this intermediate and the absence of the desired product.
Solutions:
-
Sulfur Quality and Form: Ensure you are using high-purity, finely powdered elemental sulfur for better reactivity.
-
Reaction Temperature: Gentle heating (typically 40-60 °C) is often required to facilitate the reaction of elemental sulfur.[2]
-
Solvent Choice: The reaction is typically performed in polar protic solvents like ethanol or methanol.[2][4] These solvents help to solubilize the reactants and intermediates. In some cases, DMF can also be used.[4]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC until the intermediate is consumed.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in Gewald reactions, particularly for challenging substrates.[3]
Experimental Protocols
General Protocol for Gewald Synthesis of a 2-Aminothiophene
This is a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol.
-
Base Addition: Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Gewald Synthesis
| Symptom | Potential Cause | Suggested Solution(s) |
| Starting materials remain unreacted (TLC) | Incomplete Knoevenagel condensation | Optimize base (type and amount), increase reaction temperature, consider water removal. |
| Knoevenagel intermediate accumulates (TLC/LC-MS) | Poor sulfur reactivity or inefficient cyclization | Use finely powdered sulfur, gently heat the reaction, ensure adequate reaction time, consider microwave irradiation. |
| Formation of multiple unidentified byproducts | Side reactions due to excessive heat or incorrect stoichiometry | Optimize reaction temperature, ensure accurate stoichiometry of reactants. |
| Product is a dark, tarry substance | Polymerization or degradation | Purify starting materials, run the reaction at a lower temperature, consider using an inert atmosphere.[17] |
Visualization
Workflow for Troubleshooting Low Yield in Gewald Synthesis
Caption: A decision-tree workflow for troubleshooting low yields in the Gewald synthesis of 2-aminothiophenes.
Conceptual Diagram of the Gewald Reaction Mechanism
Caption: A simplified representation of the key stages in the Gewald reaction for 2-aminothiophene synthesis.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 13. Thiophene - Wikipedia [en.wikipedia.org]
- 14. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 15. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Thiophenamine by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions for the purification of crude 2-thiophenamine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by column chromatography?
A1: this compound presents unique challenges due to its amine functionality. The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, leading to issues such as peak tailing, irreversible adsorption, and even degradation of the compound on the column.[1][2] Careful selection of the stationary and mobile phases is critical to mitigate these effects.
Q2: How do I select an appropriate solvent system (mobile phase) for the purification?
A2: The choice of solvent system is crucial for a successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent mixtures.[3] For this compound, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate is commonly employed.[4] To counteract the issues caused by the basicity of the amine, it is often beneficial to add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better recovery.
Q3: What stationary phase is recommended for this compound purification?
A3: While silica gel is the most common stationary phase, its acidic nature can be problematic for amines.[2][5] If significant tailing or product loss is observed, consider the following alternatives:
-
Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base like triethylamine to reduce the acidity of the silanol groups.[2]
-
Alumina (Neutral or Basic): Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. For amines like this compound, neutral or basic alumina can be a superior choice to prevent degradation and strong adsorption.[2]
-
Reversed-Phase Silica (C18 or C8): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[6][7][8] This can be an effective alternative if normal-phase chromatography proves difficult.
Q4: My crude this compound is a dark oil. What are the likely impurities?
A4: The dark color suggests the presence of polymeric or oxidized impurities. Common impurities in crude this compound can include:
-
Unreacted starting materials.
-
Byproducts from the synthesis: The specific byproducts will depend on the synthetic route used.[9]
-
Oxidation products: Amines, especially aromatic amines, can be susceptible to air oxidation, leading to colored impurities.
-
Polymeric material: this compound can be prone to polymerization under certain conditions.
Q5: How can I monitor the progress of the column chromatography?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the separation.[10][11][12] Collect fractions as they elute from the column and spot them on a TLC plate alongside your crude starting material and a pure standard (if available). Visualizing the spots under UV light or with a suitable stain will allow you to identify which fractions contain your purified product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound is irreversibly adsorbed to the silica gel due to strong acid-base interactions.[1] 3. The compound has decomposed on the column.[2] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). 2. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce interactions with the silica. 3. Consider using a less acidic stationary phase like neutral or basic alumina, or switch to reversed-phase chromatography.[2] 4. To check for decomposition, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[2] |
| Product is eluting with the solvent front (low Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in your hexane/ethyl acetate mixture). |
| Poor separation of product and impurities (overlapping spots on TLC). | 1. The chosen solvent system does not provide adequate resolution. 2. The column was overloaded with crude material. | 1. Screen different solvent systems using TLC to find one that gives better separation between your product and the impurities. A good target Rf for your product is typically between 0.2 and 0.4.[1] 2. Use a larger column or reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product spot on TLC and broad bands on the column. | 1. Strong interaction between the basic amine and acidic silica gel.[1] 2. The sample was overloaded on the column or TLC plate.[13] | 1. Add a basic modifier (e.g., 0.1-1% triethylamine) to your mobile phase.[1] 2. Use a less acidic stationary phase like neutral or basic alumina.[2] 3. Ensure you are not applying too much sample to the column or TLC plate. |
| Low recovery of the purified product. | 1. Irreversible adsorption or decomposition on the silica gel.[2] 2. The product is too soluble in the mobile phase and was not fully collected. | 1. Use a deactivated stationary phase (e.g., alumina or base-washed silica).[2] 2. Ensure all fractions containing the product are collected by carefully monitoring with TLC. Sometimes, concentrating later fractions can reveal more product.[14] |
Experimental Protocol: Column Chromatography of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate.
-
To this mixture, add 0.5% (v/v) triethylamine to minimize peak tailing.
-
Prepare a sufficient volume to run the entire column.
2. Packing the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge air bubbles.[13]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[15]
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.[15]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[13][15]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pump or a syringe) to begin eluting the sample through the column at a steady rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on a TLC plate.[13]
5. Product Isolation:
-
Once the desired product has completely eluted, combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Assess the purity of the final product using analytical techniques such as TLC, HPLC, or NMR spectroscopy.[1]
Visualizing the Workflow
Caption: A typical workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. welch-us.com [welch-us.com]
- 7. pharmtech.com [pharmtech.com]
- 8. "Summary of - Selection of Stationary Phase and Mobile Phase in High Pe" by Urvi Das Sharma, Lalit Kumar et al. [impressions.manipal.edu]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticaltoxicology.com [analyticaltoxicology.com]
- 11. rsc.org [rsc.org]
- 12. chemscene.com [chemscene.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Gewald Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of 2-aminothiophenes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal success.
The Gewald reaction, first reported in 1961, is a cornerstone of heterocyclic chemistry, valued for its operational simplicity and the high biological relevance of its products.[1][2][3][4] It classically involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[5][6] Despite its widespread use, the reaction can be sensitive to various parameters, and a thorough understanding of its mechanism is key to effective troubleshooting.
Mechanistic Overview: The "Why" Behind the Reaction
Understanding the reaction pathway is critical for diagnosing issues. The Gewald synthesis is not a simple mixing of reagents but a sequence of distinct chemical events. While the exact mechanism has been a subject of study for decades, it is generally accepted to proceed through the following key stages.[3][5][7]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[5][7] This step forms a crucial α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct. The removal of water drives this equilibrium forward.
-
Michael Addition of Sulfur: The base then activates elemental sulfur (typically S8), which adds to the Knoevenagel adduct via a Michael-type addition at the β-carbon.[8]
-
Ring Closure & Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization. This involves the attack of the sulfur anion onto the nitrile group, forming the thiophene ring.[9] A final tautomerization yields the stable, aromatic 2-aminothiophene product.[5]
Recent computational studies suggest a complex equilibrium of polysulfide intermediates, with the final, irreversible aromatization step being the main thermodynamic driving force for the reaction.[10][11][12][13]
Caption: The three-stage mechanism of the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for a Gewald reaction? A1: A common starting point is a 1:1:1.2 molar ratio of carbonyl compound:active methylene nitrile:elemental sulfur. The base is typically used in catalytic amounts (10-20 mol%), but stoichiometric amounts may be required for less reactive substrates or specific protocols.[8][14]
Q2: Can I use aldehydes as the carbonyl component? A2: Yes, both aldehydes and ketones can be used.[5] Aldehydes are generally more reactive in the initial Knoevenagel condensation. However, some aldehydes, particularly those without α-hydrogens, may undergo side reactions like Cannizzaro reactions under strongly basic conditions.
Q3: What are the most common solvents? A3: Polar protic solvents like ethanol and methanol are most common as they facilitate the dissolution of reagents and intermediates.[15] Dimethylformamide (DMF) and dioxane are also frequently used, especially for less soluble starting materials.[16] Green chemistry approaches have explored the use of water, often with catalysts or ultrasound activation.[17][18]
Q4: How long does the reaction typically take? A4: Reaction times can vary widely, from a few hours to over 24 hours, depending on the reactivity of the substrates, temperature, and catalyst.[15] Microwave-assisted protocols can significantly reduce reaction times to minutes.[5][19]
Troubleshooting Guide: From Low Yield to Complex Mixtures
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low to No Product Yield
Q: My reaction has stalled, and TLC analysis shows mostly starting material. What's going wrong?
This is the most common issue and usually points to a problem in the initial, crucial Knoevenagel-Cope condensation step.
A: Potential Causes & Solutions:
-
Inefficient Condensation: The equilibrium for the Knoevenagel condensation may not favor the product.
-
Actionable Advice: The choice of base is critical. If a mild base like triethylamine isn't working, switch to a more effective secondary amine catalyst like piperidine or morpholine .[15] These bases are known to be more efficient at promoting the condensation. Additionally, since this step produces water, removing it can drive the reaction forward. Consider using a Dean-Stark apparatus if your solvent system is appropriate (e.g., toluene).
-
-
Poor Sulfur Reactivity: Elemental sulfur (S₈) can be poorly soluble and unreactive at low temperatures.
-
Actionable Advice: Gently heat the reaction mixture to 40-60 °C .[15] This often improves both the solubility and reactivity of sulfur without promoting significant side reactions. Ensure the sulfur is finely powdered to maximize surface area.
-
-
Steric Hindrance: Highly substituted or bulky ketones can be slow to react.
-
Actionable Advice: For sterically hindered substrates, a two-step procedure is often superior. First, perform the Knoevenagel condensation and isolate the α,β-unsaturated nitrile. Then, in a second step, react this purified intermediate with sulfur and base.[15] This avoids the decomposition of sensitive reagents under prolonged heating. Microwave irradiation has also proven highly effective for overcoming steric barriers and accelerating the reaction.[15]
-
Problem 2: Formation of Significant Side Products
Q: My reaction works, but I get a complex mixture that is difficult to purify. What are these byproducts and how can I avoid them?
Side product formation often indicates that one of the reaction steps is proceeding much slower than a competing pathway.
A: Potential Byproducts & Mitigation Strategies:
-
Knoevenagel-Cope Intermediate: If you isolate the α,β-unsaturated nitrile, it means the sulfur addition and cyclization steps are the rate-limiting.
-
Mitigation: Ensure you have a slight excess of sulfur (1.1-1.2 equivalents). The base is also crucial for the cyclization step; if you are using a very mild base, it may not be sufficient to promote the final ring closure.[20]
-
-
Dimerization of the Knoevenagel Adduct: The α,β-unsaturated nitrile can undergo a Michael addition with another molecule of its enolate, leading to dimers or oligomers. This is more common in highly concentrated solutions or with very reactive nitriles.[2]
-
Mitigation: Try lowering the concentration of your reactants. Slower, dropwise addition of the base can also help maintain a low concentration of the reactive enolate at any given time, favoring the intramolecular cyclization over intermolecular dimerization.
-
-
Thiourea Formation: If ammonia or primary amines are present as impurities or catalysts, they can react with sulfur to form thioureas or related compounds.
-
Mitigation: Use pure, distilled secondary or tertiary amines (e.g., piperidine, triethylamine) as your base catalyst.
-
Caption: A troubleshooting workflow for common Gewald synthesis issues.
Optimization of Key Reaction Parameters
Systematic optimization of reaction parameters is essential for developing a robust and high-yielding protocol.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst (Base) | Triethylamine, Morpholine, Piperidine (10-20 mol%) | For slow reactions, screen stronger bases like piperidine. Acid-base catalysts (e.g., ammonium salts) can promote both the Knoevenagel step and the cyclization.[2] Some modern protocols use solid-supported bases or ionic liquids for easier workup and catalyst recycling.[21] |
| Solvent | Ethanol, Methanol, DMF | Solvent polarity affects reagent solubility and reaction rate. For non-polar reactants, DMF or dioxane may give better results. For greener protocols, explore ethanol/water mixtures, which can sometimes accelerate the reaction and simplify product precipitation.[8][18] |
| Temperature | Room Temp to 60 °C | While higher temperatures can accelerate the reaction, they can also promote side reactions like dimerization. Optimal temperature is a balance. Start at 40-50 °C and adjust based on TLC monitoring.[15] For stubborn reactions, microwave heating is a powerful alternative.[5] |
| Stoichiometry | 1:1:1.2 (Carbonyl:Nitrile:Sulfur) | A slight excess of sulfur is generally beneficial. For very precious starting materials, consider using the limiting reagent at 1.0 equivalent and others in slight excess (e.g., 1.05-1.1 equivalents) to ensure full conversion. |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol is a robust starting point for many substrates.[14]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (10 mmol, 1.0 equiv), the active methylene nitrile (e.g., malononitrile, 10 mmol, 1.0 equiv), and elemental sulfur (12 mmol, 1.2 equiv).
-
Solvent & Catalyst: Add a suitable solvent, such as ethanol (25 mL). To this suspension, add the base catalyst (e.g., morpholine, 2 mmol, 0.2 equiv).
-
Reaction: Stir the reaction mixture and heat to 50 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-water and stir for 15 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes mixture).
Protocol 2: Microwave-Assisted Gewald Synthesis
This method is ideal for rapid reaction screening and for overcoming the reactivity barriers of challenging substrates.[5][19]
-
Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the ketone (2 mmol, 1.0 equiv), active methylene nitrile (2 mmol, 1.0 equiv), elemental sulfur (2.4 mmol, 1.2 equiv), and piperidine (0.4 mmol, 0.2 equiv).
-
Solvent: Add 4 mL of ethanol.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.
-
Work-up & Isolation: After cooling to room temperature, follow the work-up and isolation steps described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.iau.ir [journals.iau.ir]
- 18. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating the Challenges of 2-Thiophenamine: A Technical Support Guide
Welcome to the Technical Support Center for 2-Thiophenamine. This guide is designed for researchers, scientists, and drug development professionals who work with this compound and its derivatives. As a Senior Application Scientist, I understand the critical importance of compound stability and purity for the success of your research. This compound, a valuable building block in medicinal chemistry, is known for its propensity to degrade upon storage, leading to issues with reproducibility and the integrity of experimental results.[1][2]
This comprehensive resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the stability challenges associated with this compound. Our goal is to equip you with the knowledge to ensure the quality and reliability of your work.
Understanding the Instability of this compound
This compound is an aromatic heterocyclic amine that, while incredibly useful, is susceptible to degradation through several pathways. The electron-rich nature of the thiophene ring and the presence of the reactive amino group make the molecule prone to oxidation and polymerization.[3] Discoloration, typically to a yellow or brown solid, is a common visual indicator of degradation.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure the longest possible shelf-life and maintain the purity of this compound, it is crucial to store it under the correct conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of degradation reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[4][5] | Protects against moisture and atmospheric oxygen, which can promote degradation. |
| Light | Store in a dark place. | Although not explicitly stated for this compound in the search results, many organic compounds are light-sensitive. Protection from light is a general best practice. |
Q2: What is the expected shelf life of this compound?
The shelf life can vary depending on the purity of the initial material and the storage conditions. If a retest or expiration date is not provided on the Certificate of Analysis, it is recommended to re-analyze the material after a certain period, for example, one year, to ensure it still meets the required specifications for your experiments.
Q3: Are there any known incompatible materials with this compound?
Yes, this compound should be kept away from strong oxidizing agents and acids. Contact with these substances can lead to vigorous reactions and rapid degradation.
Q4: My this compound has changed color. Is it still usable?
A change in color, typically from off-white or light yellow to brown or black, is a strong indication of degradation. While the presence of colored impurities does not necessarily mean the bulk of the material is unusable for all applications, it is highly recommended to assess the purity of the material before use. A significant color change suggests the presence of degradation products that could interfere with your reactions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Inconsistent or Poor Results in Synthesis
Symptoms:
-
Low or no yield of the desired product.
-
Formation of unexpected side products.
-
Difficulty in reproducing previous results.
Potential Cause: Degradation of the this compound starting material is a primary suspect. Impurities can act as catalysts for unwanted side reactions or may not possess the required reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Actions:
-
Assess Purity: The first step is to determine the purity of your this compound stock. A validated High-Performance Liquid Chromatography (HPLC) method is the recommended approach for this.
-
Purification: If significant degradation is detected, purification may be necessary. Recrystallization is a common method for purifying solid organic compounds.
-
Use a Fresh Batch: If purification is not feasible or does not resolve the issue, it is advisable to use a fresh, unopened batch of this compound.
Issue 2: Discoloration of this compound During Storage
Symptoms:
-
The material has turned from a light color to yellow, brown, or even black.
Potential Causes:
-
Oxidation: Exposure to air can lead to the formation of colored oxidation products. The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.
-
Polymerization: 2-Aminothiophenes can be prone to polymerization, especially in the presence of light, heat, or acidic impurities. This can result in the formation of dark, insoluble materials.[6]
Preventative Measures:
-
Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[4][5]
-
Aliquotting: For frequently used material, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound. Method validation and optimization may be required for your specific instrumentation and application.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, for mobile phase modification)
-
This compound standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile. For example, a gradient of 10% to 90% acetonitrile over 20 minutes can be a good starting point. The addition of a small amount of acid (e.g., 0.1% TFA or formic acid) can improve peak shape.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard solutions and the sample solution.
-
Monitor the elution at a suitable UV wavelength (a wavelength scan of this compound will help determine the optimal wavelength, typically around 230-270 nm).
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample as a percentage.
-
Protocol 2: Forced Degradation Study of this compound
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp for a defined period.
Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed sample to identify new peaks corresponding to degradation products.
Visualizing Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the literature, we can propose potential mechanisms based on the chemistry of related compounds.
Caption: Potential degradation pathways of this compound.
This diagram illustrates two major degradation routes: oxidation of the sulfur atom leading to thiophene-S-oxides and subsequent ring-opened products, and polymerization leading to poly(2-aminothiophene) structures. These are proposed pathways and require experimental verification.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
Preventing oxidation of 2-thiophenamine during workup
Welcome to the technical support center for researchers working with 2-thiophenamine (also known as 2-aminothiophene). This guide provides in-depth troubleshooting advice and detailed protocols designed to address a critical challenge in its synthesis: preventing oxidation during the reaction workup. As an electron-rich aromatic amine, this compound is highly susceptible to degradation, which can lead to discolored products, low yields, and purification difficulties. This resource is structured to provide you with both the "how" and the "why" behind best practices for handling this sensitive compound.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers during the isolation and purification of this compound and its derivatives.
Q1: My isolated this compound is a dark oil/solid, not the expected pale yellow color. What happened?
A1: A dark coloration (often brown, red, or even black) is a classic indicator of oxidation. This compound is highly susceptible to air oxidation, which leads to the formation of colored polymeric or quinone-imine-like impurities. This is often exacerbated by prolonged exposure to the atmosphere, elevated temperatures, or residual oxidizing agents from your reaction. One publication notes a related derivative as a "yellow, slowly darkening oil," which highlights this inherent instability[1].
Q2: My NMR spectrum shows a complex mixture of products, even though the reaction itself appeared clean by TLC. Why?
A2: This is a common consequence of product degradation during the workup process. While the initial reaction may have proceeded to completion, the subsequent steps of quenching, extraction, washing, and solvent evaporation expose the sensitive amine to oxygen. The numerous signals in your NMR likely correspond to various oxidation byproducts. It is crucial to maintain an inert environment throughout the entire workup procedure to prevent this[2].
Q3: I'm losing a significant amount of product during column chromatography. Is this related to oxidation?
A3: Yes, it is highly likely. Silica gel can be slightly acidic and has a large surface area, both of which can accelerate the oxidation of sensitive compounds like this compound, especially when exposed to air. If you observe color changes or streaking on the column, your product is likely decomposing. It is advisable to use deactivated silica gel, run the column quickly, and if possible, under an inert atmosphere. In some cases, purification by recrystallization from a degassed solvent system is a better alternative[3].
Q4: Can I perform a simple aqueous extraction without special precautions?
A4: It is strongly discouraged. Standard aqueous solutions and organic solvents contain significant amounts of dissolved oxygen, which will readily oxidize your product. At a minimum, all solvents and aqueous solutions used in the workup must be thoroughly degassed prior to use. Performing the entire extraction process under a blanket of inert gas (like nitrogen or argon) is the gold standard for preventing oxidation.
Q5: Are there any chemical additives that can help protect my product during workup?
A5: Yes. Incorporating a mild, water-soluble reducing agent or antioxidant into your aqueous wash solutions can be a highly effective strategy. A dilute solution of sodium dithionite (sodium hydrosulfite) or ascorbic acid can scavenge dissolved oxygen and other residual oxidants, creating a protective environment for the this compound during extraction and washing phases[4][5][6].
Understanding the Problem: The Oxidation Mechanism
The primary challenge with this compound is its electron-rich nature, which makes it an easy target for oxidation. The lone pair of electrons on the nitrogen atom can be readily abstracted, initiating a cascade of reactions that lead to highly colored and often insoluble polymeric materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Sodium Dithionite for the Reduction of Imines and the Cleavage of Oximes | Semantic Scholar [semanticscholar.org]
- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Thiophenamine Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of 2-thiophenamine derivatives. These moieties are critical structural motifs in a vast array of pharmaceuticals and functional materials, including the tranquilizer Brotizolam and various dyes.[1] The Gewald reaction, a multi-component condensation, stands as the most prominent and versatile method for preparing polysubstituted 2-aminothiophenes due to its operational simplicity and the ready availability of starting materials.[2][3]
Despite its utility, the synthesis is not without challenges. Researchers frequently encounter issues ranging from low yields to the formation of persistent, difficult-to-remove byproducts. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and addresses common questions encountered in the lab. We will delve into the causality behind these issues and offer field-proven protocols to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-aminothiophene derivatives, with a primary focus on the Gewald reaction.
Question 1: My Gewald reaction yield is disappointingly low. What are the most common causes and how can I improve it?
Answer: Low yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is essential.
1. Purity of Starting Materials:
-
Carbonyl Compound: Aldehydes are prone to oxidation and polymerization. Ensure your aldehyde is freshly distilled or purified. Ketones should be free of acidic or basic impurities.
-
Active Methylene Nitrile: Compounds like malononitrile or ethyl cyanoacetate can degrade over time. Use a freshly opened bottle or purify by distillation or recrystallization.
-
Sulfur: Use high-purity, finely powdered elemental sulfur for better dispersion and reactivity in the reaction mixture.
2. Reaction Conditions:
-
Base Selection: The choice and amount of base are critical. Morpholine, piperidine, or triethylamine are commonly used.[4] An insufficient amount of base will result in a sluggish Knoevenagel condensation, the initial step of the mechanism.[5] Conversely, an excessive amount of a strong base can promote side reactions.
-
Solvent: The solubility of elemental sulfur can be a limiting factor. Solvents like ethanol, methanol, or DMF are common choices.[4][6] Ethanol is often preferred as it offers a good balance of reactant solubility and ease of removal.[6] In some cases, greener alternatives like water or deep eutectic solvents have been successfully employed.[7]
-
Temperature: The reaction is typically run at moderate temperatures (45-60 °C).[8][9] Excessively high temperatures can promote the formation of tars and other degradation byproducts, while temperatures that are too low will slow the reaction rate considerably.
3. Reaction Workup:
-
Product Precipitation: Many 2-aminothiophene products precipitate from the reaction mixture upon cooling or dilution with water.[10] If your product is more soluble, you may be losing a significant portion during workup. Optimize your crystallization or extraction procedure accordingly.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low yields in your reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: I'm observing a significant byproduct with a mass corresponding to a dimer. How can I prevent this?
Answer: The formation of a dimeric byproduct is a well-documented side reaction in the Gewald synthesis.[11] This occurs when the intermediate formed from the Knoevenagel condensation between the carbonyl compound and the active nitrile undergoes self-condensation (dimerization) instead of reacting with sulfur.[12]
Causality: This side reaction is a competing pathway that is highly dependent on reaction conditions. If the concentration of the Knoevenagel intermediate is high and the sulfur addition step is slow, dimerization can become the dominant pathway.[11][12]
Mitigation Strategy: Two-Step, One-Pot Procedure To suppress this side reaction, a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of sulfur, is highly effective.[11]
Protocol: Minimizing Dimer Formation in Gewald Synthesis
-
Step 1: Knoevenagel Condensation
-
To a round-bottom flask, add the carbonyl compound (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and a suitable solvent (e.g., ethanol).
-
Add the amine base (e.g., morpholine, 1.0-1.5 equiv.) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the consumption of the starting materials by TLC.
-
-
Step 2: Thiolation and Cyclization
-
Once the Knoevenagel condensation is complete, add elemental sulfur (1.1 equiv.) to the reaction mixture.
-
Heat the mixture to 45-50 °C and stir until the reaction is complete (typically 2-4 hours, monitor by TLC).
-
Proceed with the standard workup and purification.
-
By separating the two key stages, you ensure that the concentration of the α,β-unsaturated nitrile intermediate is controlled, favoring the desired reaction with sulfur over dimerization.
Frequently Asked Questions (FAQs)
Question 3: What is the mechanism of the Gewald reaction, and where do side reactions originate?
Answer: Understanding the mechanism is key to controlling the outcome. The reaction proceeds through three main stages, each presenting an opportunity for side reactions.[5]
-
Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Thiolation): The α-carbon of the unsaturated intermediate attacks the elemental sulfur ring (S₈), forming a thiolate intermediate.
-
Cyclization and Tautomerization: The thiolate attacks the cyano group, leading to ring closure. A subsequent tautomerization (aromatization) yields the final 2-aminothiophene product.
Gewald Reaction Mechanism & Side Pathways
Caption: The Gewald reaction mechanism, highlighting the dimerization side pathway.
Question 4: I am attempting an N-arylation on a 2-aminothiophene using Buchwald-Hartwig amination and observing hydrodehalogenation of my aryl halide. What's wrong?
Answer: While the Gewald reaction builds the thiophene ring, subsequent functionalization like N-arylation is common. The Buchwald-Hartwig amination is a powerful tool for this, but it has its own set of potential side reactions.[14][15]
Hydrodehalogenation is a common byproduct in palladium-catalyzed cross-coupling reactions.[16] It occurs when a palladium-hydride (Pd-H) species is formed, which then reacts with your aryl halide (Ar-X) to produce an arene (Ar-H) and regenerate the palladium catalyst.
Causes and Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Presence of Water | Water can react with the palladium complex and base to generate hydroxide, which can facilitate the formation of Pd-H species. | Ensure all reagents, solvents, and glassware are scrupulously dried. Use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Base | Some bases are more prone to generating Pd-H species through β-hydride elimination from the alkoxide or by other pathways. | Sodium tert-butoxide (NaOtBu) is often effective. However, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress hydrodehalogenation. Screen different bases to find the optimal one for your specific substrate combination. |
| Ligand Choice | The phosphine ligand plays a crucial role in stabilizing the palladium center and mediating the catalytic cycle. An inappropriate ligand can favor side reactions. | For electron-rich heterocycles like thiophenes, sterically hindered biaryl phosphine ligands such as tBuXPhos or XPhos are often excellent choices as they promote the desired reductive elimination step over side reactions.[16][17] |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of decomposition pathways that lead to Pd-H formation. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). |
Question 5: Are there common issues with Ullmann condensations involving thiophene derivatives?
Answer: Yes, the Ullmann condensation is a classical, copper-catalyzed alternative for C-N bond formation but often requires harsher conditions than Buchwald-Hartwig couplings.[18] When coupling a nucleophile with a halothiophene, several issues can arise.
-
Dehalogenation: Similar to the Buchwald-Hartwig reaction, a common side product is the dehalogenated thiophene.[19] This is often exacerbated by high reaction temperatures.
-
Homocoupling: The Ullmann reaction can sometimes lead to the homocoupling of the aryl halide, producing a bithiophene byproduct.
-
Low Reactivity: 2-Halothiophenes can be less reactive than other aryl halides. High temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP are typically required, which can lead to substrate decomposition.[18]
-
Catalyst Inactivity: The "activated" copper catalyst is crucial. If using copper(I) salts like CuI, ensure they are fresh. The addition of a ligand, such as 1,10-phenanthroline, can significantly improve catalyst performance and allow for milder conditions.[19]
For many applications, the milder conditions and broader substrate scope offered by modern palladium-catalyzed systems have made them a more popular choice than the traditional Ullmann condensation.[20]
References
- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The Gewald multicomponent reaction [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. reddit.com [reddit.com]
- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]
Introduction: The Challenge of Regioselectivity with 2-Thiophenamine
Welcome to the Technical Support Center for 2-Thiophenamine Reactions. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for controlling and improving the regioselectivity of reactions involving the this compound scaffold.
2-Aminothiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science, found in numerous pharmaceuticals and functional materials.[1][2][3][4] However, their synthetic utility is often complicated by challenges in controlling the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution (EAS).
The potent electron-donating amino group (-NH₂) strongly activates the thiophene ring, directing incoming electrophiles primarily to the C3 and C5 positions.[5][6] This often results in a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide provides a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the core principles governing the reactivity of this compound.
Question 1: Why is this compound so reactive, and why does it primarily yield C3 and C5 substituted products?
Answer: The reactivity and regioselectivity are governed by the principles of electrophilic aromatic substitution (EAS).[7][8] The amino group at the C2 position is a powerful activating group that donates electron density into the thiophene ring through resonance. This donation preferentially increases the nucleophilicity of the C3 and C5 positions.
When an electrophile (E⁺) attacks the ring, it forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][9]
-
Attack at C5: The positive charge in the intermediate can be delocalized over the ring and, most importantly, onto the nitrogen atom of the amino group. This creates a highly stable resonance structure where all atoms (except hydrogen) have a full octet.
-
Attack at C3: Attack at the C3 position also allows for significant resonance stabilization, including delocalization onto the sulfur atom.
-
Attack at C4: Attack at C4 results in a less stable intermediate, as the positive charge cannot be effectively delocalized onto the amino group.
Because the intermediates for C5 and C3 attack are more stable, the activation energy required to form them is lower, leading to faster reaction rates at these positions.[10]
Question 2: Between the C3 and C5 positions, which is generally more favored and why?
Answer: In the absence of other influencing factors, electrophilic attack is often favored at the C5 position . The key reason lies in the stability of the arenium ion intermediate. As shown in the diagram below, attack at the C5 position allows for a resonance structure that directly places the positive charge adjacent to the amino group, which can then stabilize it through its lone pair. This level of stabilization is typically greater than that provided by the sulfur atom for C3 attack.
However, this preference is not absolute. The final product ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
dot
Caption: Arenium ion intermediates for C5 vs. C3 electrophilic attack.
Troubleshooting Guide: Common Experimental Issues
This section is formatted to address specific problems you might encounter in the lab.
Problem 1: My reaction is producing an inseparable mixture of C3 and C5 isomers. How can I favor C5 substitution?
Answer: Achieving high selectivity for the C5 position often involves leveraging steric hindrance and carefully choosing your reaction conditions.
Strategy 1: Introduce a Bulky Protecting Group on the Amino Functionality The primary amino group is relatively small. By converting it to a bulkier secondary amide, such as an acetamide (-NHCOCH₃) or a pivalamide (-NHCOC(CH₃)₃), you introduce significant steric hindrance around the C3 position.[11][12] This physically blocks the electrophile from attacking the C3 position, thereby directing it to the more accessible C5 position.
-
Causality: The large protecting group creates a "steric shield" around the adjacent C3 position. Electrophiles, especially bulky ones, will preferentially react at the less hindered C5 position.[13][14][15] This is a classic example of using steric effects to override inherent electronic preferences.[11]
Strategy 2: Use a Bulkier Electrophile If modifying the substrate is undesirable, using a larger, more sterically demanding electrophile can also favor C5 substitution. The electrophile will have greater difficulty approaching the crowded C3 position next to the amino (or protected amino) group.
Decision Workflow:
dot
Caption: Troubleshooting workflow for improving C5 regioselectivity.
Problem 2: I need to synthesize the C3-substituted isomer, but my reaction defaults to the C5 position. How can I reverse the selectivity?
Answer: Forcing substitution at the sterically more hindered and sometimes electronically less favored C3 position requires more advanced strategies, often involving directed metalation or catalyst control.
Strategy 1: Directed Ortho-Metalation (DoM) This is a powerful technique for C3 functionalization. First, the amino group is protected with a Directed Metalating Group (DMG), such as a pivaloyl (Piv) or carbamoyl group. This DMG coordinates to a strong base (typically an organolithium reagent like n-BuLi or s-BuLi), which then selectively removes the proton at the adjacent C3 position. This creates a C3-lithiated intermediate that can be quenched with a wide variety of electrophiles.
-
Causality: The DMG acts as a temporary "anchor" for the organolithium base, forcing deprotonation at the proximal C3 position rather than the more acidic C5 position. This completely bypasses the standard EAS mechanism.
Strategy 2: Catalyst-Controlled C-H Functionalization Modern synthetic chemistry has developed catalytic systems that can override the innate reactivity of a substrate.[16] Certain transition metal catalysts (e.g., rhodium, palladium) with specific ligands can selectively activate the C-H bond at the C3 position through chelation assistance from a directing group on the nitrogen.[16] For example, a 2-pyridyl group attached to the thiophenamine nitrogen can direct a rhodium catalyst to activate the C3-H bond.[16]
Data Summary: Regioselective Control Methods
| Strategy | Target Position | Key Principle | Common Reagents/Conditions | Pros | Cons |
| Steric Shielding | C5 | Steric Hindrance | Bulky protecting group (Piv-Cl, Boc₂O); Bulky electrophile | Simple, high C5 selectivity | Requires protection/deprotection steps |
| Directed Metalation | C3 | Chelation-Directed Deprotonation | DMG (Piv, Cbz); n-BuLi or LDA; Electrophile (e.g., I₂, TMS-Cl) | Excellent C3 selectivity, versatile | Requires cryogenic temps, strong base |
| Catalyst Control | C3 or C5 | Ligand/Metal-Directed C-H Activation | Pd, Rh, or Ir catalysts with specific ligands | Atom economical, avoids strong bases | Catalyst/ligand can be expensive, optimization needed[16] |
Experimental Protocols
Here we provide a detailed, validated protocol for a common transformation.
Protocol: Regioselective Synthesis of 5-Bromo-N-(thiophen-2-yl)acetamide
This two-step protocol demonstrates the use of a protecting group to achieve high regioselectivity for C5-bromination.
Step 1: Protection of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 50.4 mmol) and dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add triethylamine (7.7 mL, 55.4 mmol) followed by the dropwise addition of acetyl chloride (3.8 mL, 52.9 mmol) over 15 minutes. Maintain the temperature at 0 °C during addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(thiophen-2-yl)acetamide can be purified by recrystallization from ethanol/water to yield a white solid.
Step 2: Regioselective C5-Bromination
-
Setup: In a 250 mL round-bottom flask protected from light, dissolve the N-(thiophen-2-yl)acetamide (5.0 g, 35.4 mmol) in glacial acetic acid (70 mL).
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1.9 mL, 37.2 mmol) in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the acetamide solution at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by TLC.
-
Workup: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the solid in a vacuum oven. The product, 5-bromo-N-(thiophen-2-yl)acetamide, is typically obtained in high purity without further purification. If needed, it can be recrystallized from ethanol.
This protocol is a self-validating system because the acetylation step attenuates the activating effect of the amino group and introduces steric bulk, logically favoring para (C5) substitution, a well-established principle in electrophilic aromatic substitution.[17]
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. liu.diva-portal.org [liu.diva-portal.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair (a combined experimental and theoretical study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Thiophenamine for Lab Production
Welcome to the technical support center for the laboratory-scale synthesis of 2-thiophenamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. Here, we delve into the nuances of the Gewald reaction, a cornerstone for 2-aminothiophene synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.
Question 1: I am experiencing a very low or no yield of my desired 2-aminothiophene product. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield in a Gewald synthesis can be attributed to several factors, primarily revolving around the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization steps.[1]
-
Inefficient Knoevenagel Condensation: This initial step is critical for forming the α,β-unsaturated nitrile intermediate.
-
Troubleshooting:
-
Base Selection: The choice of base is paramount. For less reactive ketones, consider screening stronger bases like piperidine or morpholine in catalytic amounts.[1][2] Tertiary amines such as triethylamine can also be effective.
-
Water Removal: The condensation reaction produces water, which can hinder the reaction's progress. Employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[1]
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
-
Troubleshooting:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[1][2]
-
Temperature Optimization: Gently heating the reaction mixture, typically to 40-60 °C, can improve the reactivity of sulfur. However, be cautious as excessive heat can promote side reactions.[1]
-
-
-
Steric Hindrance: Bulky starting materials can impede the reaction.
-
Troubleshooting:
-
Two-Step Procedure: For sterically hindered ketones, a two-step approach is often more successful. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and a base.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times, especially for challenging substrates.[3]
-
-
-
Incorrect Stoichiometry: Accurate measurement of reagents is crucial.
-
Troubleshooting:
-
Reagent Purity: Ensure all starting materials are of high purity and are dry.
-
Precise Measurement: Carefully measure the stoichiometry of your reactants.
-
-
Question 2: My reaction is producing a significant amount of a dark, tarry byproduct, and my final product is difficult to purify. What is happening and what can I do?
Answer:
The formation of dark, polymeric, or tarry substances is a common issue, often arising from side reactions or product degradation.
-
Dimerization or Polymerization: The α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization, especially under prolonged reaction times or at elevated temperatures.[1]
-
Troubleshooting:
-
Control Reaction Conditions: Carefully monitor the reaction temperature and time.
-
Modify Reagent Addition: Adjust the rate of addition of your reagents to control the concentration of reactive intermediates.
-
Solvent Selection: Changing the solvent can sometimes mitigate these side reactions.
-
-
-
Product Instability: 2-Aminothiophenes can be susceptible to oxidation and polymerization, especially when impure or exposed to air and light for extended periods.
-
Troubleshooting:
-
Prompt Work-up and Purification: Once the reaction is complete, proceed with the work-up and purification without delay.
-
Inert Atmosphere: For particularly sensitive derivatives, conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Question 3: I am struggling with the purification of my 2-aminothiophene product. What are the best practices?
Answer:
Effective purification is key to obtaining a high-quality product. The choice of method will depend on the physical state and purity of your crude product.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[1]
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot, suitable solvent. Common solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[1]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography: This is the preferred method for oils or solids that are difficult to recrystallize.[1]
-
Procedure:
-
Use silica gel as the stationary phase.
-
A common mobile phase is a gradient of ethyl acetate in hexanes.[1]
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
-
-
Washing: A simple wash can remove inorganic salts and some polar impurities.
-
Procedure:
-
Dissolve or suspend the crude product in an appropriate organic solvent.
-
Wash with water or a saturated brine solution.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis and handling of this compound.
Question 1: What is the underlying mechanism of the Gewald reaction for synthesizing 2-aminothiophenes?
Answer:
The mechanism of the Gewald reaction, though not fully elucidated in all its intricacies, is generally understood to proceed through a multi-step sequence.[2][3]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[3][4]
-
Sulfur Addition: The mechanism of elemental sulfur addition is complex. It is postulated that a carbanion formed from the α,β-unsaturated nitrile attacks the S₈ ring, leading to the formation of a polysulfide intermediate.[4][5]
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization. A subsequent tautomerization leads to the final aromatic 2-aminothiophene product.[3]
Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald reaction for 2-aminothiophene synthesis.
Question 2: What are the critical safety precautions I should take when performing a Gewald reaction, especially concerning elemental sulfur?
Answer:
Safety is paramount in any chemical synthesis. When performing a Gewald reaction, pay close attention to the following:
-
Handling Elemental Sulfur:
-
Dust Explosion Hazard: Finely powdered sulfur can form explosive mixtures with air. Avoid creating dust clouds. Use adequate ventilation and consider using a fume hood.[6][7] Ground equipment to prevent static electricity buildup.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
-
General Reaction Safety:
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling solvent vapors and any volatile byproducts.
-
Incompatible Materials: Be aware of the incompatibility of reagents. For example, avoid strong oxidizing agents.[7]
-
-
Product Handling:
-
Toxicity: While the toxicity of this compound itself is not extensively documented, many organic amines and thiophene derivatives can be harmful. Handle the product with care, avoiding skin contact and inhalation.
-
Question 3: How can I optimize the reaction conditions for scaling up the synthesis of a specific 2-aminothiophene derivative?
Answer:
Scaling up a reaction requires careful optimization of several parameters to maintain yield and purity.
| Parameter | Optimization Strategy | Rationale |
| Catalyst Loading | Screen different catalyst loadings (e.g., 5-20 mol%) to find the optimal balance between reaction rate and cost-effectiveness. In some cases, catalytic amounts of a conjugate acid-base pair have proven highly effective.[10] | Minimizes cost and potential for side reactions while ensuring an efficient reaction rate. |
| Temperature | Investigate a range of temperatures (e.g., room temperature to 80 °C) to identify the sweet spot that maximizes product formation and minimizes byproduct generation. | Temperature affects reaction kinetics and the solubility of reagents like sulfur.[1] |
| Solvent | Test a variety of polar solvents (e.g., ethanol, methanol, DMF, acetonitrile) to determine which provides the best solubility for all reactants and facilitates the highest yield.[11] | The solvent can significantly influence reaction rates and the solubility of elemental sulfur.[1] |
| Reaction Time | Monitor the reaction progress using TLC or another analytical technique to determine the optimal reaction time. | Avoids prolonged reaction times that can lead to the formation of degradation products or dimers. |
Reaction Optimization Logic
Caption: An iterative approach to optimizing Gewald reaction conditions for scale-up.
Question 4: How should I properly store my purified 2-aminothiophene product to ensure its stability?
Answer:
2-Aminothiophenes can be sensitive to air, light, and heat. Proper storage is crucial to maintain their purity and integrity.
-
Storage Conditions:
-
Store the compound in a tightly sealed container to protect it from air and moisture.
-
Keep it in a cool, dark place. Refrigeration is often recommended.
-
For highly sensitive derivatives, consider storing under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon).
-
By following these troubleshooting and optimization guidelines, you will be well-equipped to successfully scale up the synthesis of this compound and its derivatives in a laboratory setting, ensuring both high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. swancorp.com.au [swancorp.com.au]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. teck.com [teck.com]
- 9. s26.q4cdn.com [s26.q4cdn.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in 2-Thiophenamine Synthesis
Welcome to the comprehensive technical support guide for managing exothermic reactions during the synthesis of 2-thiophenamine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure safe and successful experimentation.
The synthesis of this compound, a crucial heterocyclic building block, often involves highly exothermic steps that can pose significant safety risks and impact reaction yield and purity if not properly controlled.[1] This guide provides a framework for understanding, predicting, and managing these thermal hazards.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction and why is it a concern in this compound synthesis?
A thermal runaway occurs when the heat generated by an exothermic reaction surpasses the rate of heat removal.[1] This imbalance leads to an accelerated reaction rate and a rapid, uncontrolled increase in temperature and pressure, which can result in explosions, fires, and the release of toxic substances.[1] In this compound synthesis, particularly through methods like the Gewald reaction, the condensation and cyclization steps can be highly exothermic, making thermal runaway a primary safety concern.[2][3]
Q2: What are the key process parameters to monitor for controlling exotherms?
The most critical parameters to monitor are the reaction temperature, the rate of reagent addition, and the efficiency of mixing.[4] Continuous temperature monitoring is essential to detect any deviation from the desired profile.[4] Controlling the addition rate of a reactive reagent allows for the management of the heat generation rate.[5] Vigorous stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.[6]
Q3: How does the choice of solvent impact the management of exothermic reactions?
The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. The boiling point of the solvent also acts as a natural temperature ceiling through reflux cooling. Common solvents for this compound synthesis include ethanol, methanol, and dimethylformamide (DMF).[7] It is crucial to select a solvent that is compatible with the reaction chemistry and has appropriate thermal properties for the scale of the reaction.
Q4: Are there any inherently safer approaches to this compound synthesis?
Yes, exploring alternative synthetic routes that operate under milder conditions is a key aspect of inherently safer design.[8] For the Gewald reaction, the use of microwave-assisted synthesis has been shown to allow for rapid reactions under controlled conditions, potentially reducing the risk of thermal runaway.[9] Additionally, process intensification using flow chemistry can provide superior temperature control due to the high surface-area-to-volume ratio in microreactors.
Troubleshooting Guide: Exothermic Reaction Management
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis of this compound.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: I am observing a sharp and uncontrolled increase in temperature immediately after adding my reagents for the Gewald synthesis of a this compound derivative. What is causing this and how can I prevent it?
Root Cause Analysis:
A rapid temperature spike during reagent addition is a classic sign of an uncontrolled exothermic reaction. The primary causes are often:
-
Reagent Addition Rate is Too High: Adding a reactive component too quickly does not allow sufficient time for the generated heat to be dissipated by the cooling system.[5]
-
Inadequate Cooling: The cooling capacity of the reaction setup may be insufficient for the scale of the reaction.
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction rate is significantly higher, leading to a sudden overall temperature increase.[6]
Troubleshooting Protocol:
-
Immediate Action: If a rapid temperature increase is observed, immediately stop the addition of reagents and, if possible, increase the cooling to the reactor. Have an emergency quench plan ready.[4]
-
Optimize Reagent Addition:
-
Enhance Cooling Efficiency:
-
Use a Larger Cooling Bath: Ensure the cooling bath has sufficient volume and surface area to effectively remove heat. An ice-water bath is a common starting point, with a dry ice-acetone bath available for more significant cooling needs.[4]
-
Improve Heat Transfer: Use a reaction vessel with a larger surface area-to-volume ratio or consider a jacketed reactor for more efficient heat exchange.
-
-
Ensure Efficient Mixing:
-
Use an Appropriate Stirring Mechanism: A mechanical stirrer is often more effective than a magnetic stir bar for viscous reaction mixtures or larger volumes.
-
Optimize Stirring Speed: Ensure the stirring is vigorous enough to create a vortex and ensure homogeneity without splashing the reactants.
-
Issue 2: Delayed Exotherm or "Induction Period" Followed by a Runaway Reaction
Question: My reaction mixture remains at a stable temperature for a period after reagent addition, but then suddenly experiences a rapid and dangerous temperature increase. What is happening?
Root Cause Analysis:
This phenomenon, often referred to as an "induction period," can be particularly hazardous because it may give a false sense of security. The potential causes include:
-
Accumulation of Unreacted Reagents: If the reaction is slow to initiate, the reactive reagents can build up in the reaction vessel. Once the reaction starts, the large concentration of reactants leads to a very rapid release of heat.
-
Catalyst Activation Issues: If a catalyst is required, a delay in its activation can lead to the same accumulation of reactants.
-
Phase Transfer Limitations: In heterogeneous reactions, poor mixing may initially limit the reaction rate. Improved mixing or a temperature increase can suddenly increase the interfacial area, leading to a rapid acceleration of the reaction.
Troubleshooting Protocol:
-
Characterize the Reaction Kinetics:
-
Small-Scale Calorimetry: If available, use reaction calorimetry to determine the heat flow profile of your reaction on a small scale.[5] This will help identify any induction periods and quantify the total heat of reaction.
-
-
Controlled Initiation:
-
Pre-heating a Portion of the Mixture: Gently warm a small portion of the reaction mixture to initiate the reaction before adding the remaining reagents at a controlled rate.
-
Seed the Reaction: If the product is a solid, adding a small crystal of the final product can sometimes help to initiate the reaction.
-
-
Reagent Addition Strategy:
-
Reverse Addition: Consider adding the more stable component to the reactive one to maintain a low concentration of the reactive species throughout the reaction.
-
-
Ensure Consistent Mixing: Maintain vigorous and consistent stirring from the beginning of the reagent addition to prevent any phase separation or localized concentration gradients.[6]
Data Summary and Visualization
Table 1: Key Parameters for Managing Exotherms in this compound Synthesis
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, controlled addition (e.g., dropping funnel, syringe pump) | Manages the rate of heat generation.[5] |
| Cooling | Use of an appropriately sized cooling bath (ice-water or dry ice-acetone) | Ensures efficient heat dissipation to prevent temperature escalation.[4] |
| Mixing | Vigorous and consistent stirring | Prevents localized hot spots and ensures uniform temperature.[6] |
| Solvent | Aprotic or protic solvent with a suitable boiling point (e.g., Ethanol, DMF) | The boiling point provides a temperature ceiling via reflux.[7] |
| Monitoring | Continuous temperature monitoring with an alarm | Allows for early detection of deviations from the expected temperature profile.[4] |
Troubleshooting Workflow for Exothermic Events
Caption: Troubleshooting workflow for managing exothermic events.
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. labproinc.com [labproinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2-Thiophenamine and 3-Thiophenamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiophene scaffolds are indispensable building blocks, forming the core of numerous pharmaceuticals and advanced materials. The introduction of an amino group onto the thiophene ring gives rise to thiophenamines, compounds of significant synthetic utility. However, the positional isomerism of this amino group—at the C2 versus the C3 position—creates two molecules with remarkably distinct chemical personalities. This guide provides an in-depth, objective comparison of the reactivity of 2-thiophenamine and 3-thiophenamine, grounded in mechanistic principles and supported by experimental insights, to empower chemists in making strategic decisions for synthesis and molecular design.
At a Glance: Key Reactivity Differences
| Feature | This compound | 3-Thiophenamine |
| Most Reactive Site (EAS) | C5 | C2 |
| Relative Reactivity (EAS) | Generally higher | Generally lower |
| Intermediate Stability | More stable σ-complex | Less stable σ-complex |
| Synthetic Accessibility | Readily accessible (Gewald) | Less direct syntheses |
| Compound Stability | Moderately stable | Generally less stable, prone to oxidation |
The Foundation: Structural and Electronic Properties
The reactivity of any aromatic system is dictated by its electronic landscape. Thiophene is an electron-rich aromatic heterocycle, inherently more reactive than benzene in electrophilic aromatic substitution (EAS).[1] The addition of an amino (-NH2) group, a powerful electron-donating group, further activates the ring through resonance, profoundly influencing both the rate and regioselectivity of subsequent reactions.
This compound: The amino group at the C2 (alpha) position strongly activates the ring. Through resonance, it donates electron density primarily to the C3 and C5 positions. The C5 position, being an alpha-position, is the most nucleophilic and sterically accessible site for electrophilic attack. The intermediate carbocation (σ-complex) formed upon attack at C5 is significantly stabilized by three resonance contributors, including one where the positive charge is effectively delocalized onto the sulfur atom.
3-Thiophenamine: With the amino group at the C3 (beta) position, the primary activation is directed towards the adjacent C2 and C4 positions. The C2 position, being an alpha-position, is overwhelmingly the preferred site for electrophilic attack. While the C4 position is also activated, the intermediate formed from attack at C2 is more stable. However, this intermediate is generally less stable than the one formed from C5 attack on this compound, a crucial factor underpinning the generally lower reactivity of the 3-isomer.
Head-to-Head: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the principal arena where the divergent reactivities of 2- and 3-thiophenamine are most apparent. The amino group's potent activating and directing effects dictate the outcomes.
Regioselectivity of Common EAS Reactions
| Reaction | Reagents | This compound Major Product | 3-Thiophenamine Major Product |
| Bromination | NBS in THF | 5-Bromo-2-thiophenamine | 2-Bromo-3-thiophenamine |
| Nitration | HNO₃ / Ac₂O | 5-Nitro-2-thiophenamine | 2-Nitro-3-thiophenamine |
| Acylation | AcCl / AlCl₃ | 5-Acetyl-2-thiophenamine | 2-Acetyl-3-thiophenamine |
Analysis:
-
This compound: Consistently directs electrophiles to the C5 position. If C5 is blocked, substitution will occur at the C3 position. This high regioselectivity makes it a predictable and reliable synthetic precursor.
-
3-Thiophenamine: The C2 position is the kinetic and thermodynamic product of electrophilic attack. The activation provided by the adjacent C3-amino group, combined with the inherent stability of attack at an alpha-position, creates a highly selective outcome.[2]
Below are diagrams illustrating the superior resonance stabilization of the intermediate formed during electrophilic attack on this compound.
References
A Comparative Guide to the Biological Activity of 2-Thiophenamine Derivatives Versus Other Key Heterocycles
Introduction: The Privileged Role of Heterocycles in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceutical agents.[1][2][3] Their unique conformational flexibility, diverse electronic properties, and capacity for multi-point interactions with biological targets make them indispensable scaffolds in drug discovery. Among these, sulfur and nitrogen-containing heterocycles are particularly prominent.[4] This guide provides a comparative analysis of the biological activities of 2-thiophenamine (also known as 2-aminothiophene) derivatives against other significant heterocyclic systems. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative experimental data, to offer researchers and drug development professionals a clear perspective on their relative therapeutic potential.
Chapter 1: The this compound Scaffold: A Versatile Core
The this compound structure is considered a "privileged scaffold" in medicinal chemistry.[5][6] This is due to the thiophene ring's bioisosteric similarity to a benzene ring, allowing it to mimic phenyl groups in interactions with biological targets while offering distinct electronic properties and metabolic profiles.[7] The 2-amino group provides a crucial handle for synthetic modification, enabling the creation of large, diverse chemical libraries.[4][8] This versatility has led to the development of this compound derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antileishmanial properties.[4][9][10][11][12]
Chapter 2: A Comparative Analysis of Biological Activities
Anticancer Activity: Potency and Selectivity
Heterocyclic compounds are mainstays in oncology, with many approved drugs featuring these core structures.[1][2][3] this compound derivatives have emerged as potent anticancer agents, often acting through mechanisms like tubulin polymerization inhibition or kinase inhibition.[3][7][13]
Comparative Performance:
Studies have shown that certain benzothiophene derivatives (a fused benzene and thiophene ring system) exhibit potent cytotoxicity, with GI50 (50% growth inhibition) values in the low nanomolar range against a wide panel of human cancer cell lines.[13][14] For instance, a benzothiophen-2-yl analogue of Combretastatin A-4 (a known tubulin inhibitor) displayed GI50 values of less than 10 nM against 80% of the 60 cancer cell lines tested.[13] This potency is often superior to or comparable with other heterocyclic systems. For example, while some indole-based compounds show potent activity against specific cell lines like HCT-116 (colon cancer), their spectrum of activity can be narrower.[15]
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism for the anticancer effect of many thiophene derivatives is the disruption of microtubule dynamics, which are essential for cell division. These compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.
Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.
Quantitative Data Summary: Anticancer Activity (IC50/GI50)
| Compound Class | Heterocycle Core | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thiophene Derivative | Benzothiophene | Hs578T (Breast) | 0.0103 | [13] |
| Thiophene Derivative | 2-Aminothiophene | HepG2 (Liver) | ~5.0 (as TP 5) | [16] |
| Indole Derivative | 2-(Thiophen-2-yl)-1H-indole | HCT-116 (Colon) | 7.1 | [15] |
| Triazole Derivative | Triazolo-thiadiazole | Various | 0.20 - 2.58 | [14] |
| Thiazole Derivative | Thiazole-mustard | MCF-7 (Breast) | 4.53 | [14] |
Lower values indicate higher potency.
Antimicrobial Activity: A Broad Spectrum
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds.[17] this compound derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][18][19]
Comparative Performance:
The antimicrobial efficacy of heterocyclic compounds is highly dependent on their substitution patterns. In a comparative study, certain armed thiophene derivatives showed potent activity against Pseudomonas aeruginosa, even outperforming the standard antibiotic gentamicin.[20] For instance, one iminothiophene derivative exhibited a 22 mm zone of inhibition against P. aeruginosa, compared to 18 mm for gentamicin.[20] While pyridine derivatives also exhibit notable antimicrobial properties, the specific substitutions are critical for their activity.[21] Some studies have identified aminobenzothiophenes as potent inhibitors of M. smegmatis, a model organism for tuberculosis, with MIC values as low as 0.78 µg/mL.
Mechanism of Action: Efflux Pump Inhibition
One intriguing mechanism by which this compound derivatives can combat bacterial resistance is through the inhibition of efflux pumps. These pumps are membrane proteins that bacteria use to expel antibiotics. By inhibiting these pumps, the derivatives can restore the efficacy of existing antibiotics.[22]
Caption: Mechanism of Efflux Pump Inhibition (EPI) by this compound Derivatives.
Quantitative Data Summary: Antimicrobial Activity (MIC/Zone of Inhibition)
| Compound Class | Heterocycle Core | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Thiophene Derivative | Aminobenzothiophene | M. smegmatis | 0.78 | - | [23] |
| Thiophene Derivative | Iminothiophene | P. aeruginosa | - | 22 | [20] |
| Thiophene Derivative | Thiophene-carboxamide | P. aeruginosa | - | 20 | [18] |
| Pyridine Derivative | 2-Aminopyridine | Phytopathogenic Fungi/Bacteria | Active | - | [21] |
| Standard Antibiotic | Gentamicin | P. aeruginosa | - | 18 | [20] |
Lower MIC values and larger zones of inhibition indicate higher potency.
Anti-inflammatory Activity: Targeting Key Enzymes
Chronic inflammatory diseases pose a significant public health challenge. Many non-steroidal anti-inflammatory drugs (NSAIDs) are heterocyclic compounds, such as the thiophene-containing drugs Tenidap and Tiaprofenic acid.[6][24][25] These drugs often exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade.[24][25][26]
Comparative Performance:
The anti-inflammatory potential of this compound derivatives is linked to their ability to inhibit pro-inflammatory mediators. Structure-activity relationship (SAR) studies reveal that the presence of carboxylic acid, ester, amine, and amide groups on the thiophene ring is crucial for activity against COX and LOX enzymes.[24][25] For example, the drug Tenidap, a thiophene derivative, inhibits the COX pathway with an IC50 of 7.8 µM in vitro.[27] While direct quantitative comparisons across different heterocyclic families are complex and depend heavily on the specific assay, the established clinical success of thiophene-based NSAIDs underscores their efficacy in this therapeutic area.
Chapter 3: Experimental Protocols
Scientific integrity requires reproducible and self-validating methodologies. Below are standard protocols for assessing the biological activities discussed.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the antimicrobial potency of a novel compound.[17][28]
Objective: To determine the lowest concentration of a compound that inhibits the visible in vitro growth of a microorganism.[28][29]
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: Select several colonies of the test microorganism from a fresh culture. Suspend them in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[29] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[29]
-
Compound Dilution: In a 96-well microtiter plate, add the test compound to the first column to achieve the highest desired concentration. Perform two-fold serial dilutions across the plate by transferring half the volume from each well to the next.[29]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).[29]
-
Incubation: Cover and incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[29]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.[29]
Conclusion
The this compound scaffold stands out as a remarkably versatile and potent core in medicinal chemistry. Comparative analysis demonstrates that its derivatives frequently exhibit superior or comparable biological activity to other prominent heterocyclic systems across various therapeutic areas. In anticancer applications, their ability to inhibit tubulin polymerization leads to low nanomolar potency. As antimicrobial agents, they show efficacy against resistant strains and can act as efflux pump inhibitors. Furthermore, the thiophene ring is a well-established pharmacophore in clinically successful anti-inflammatory drugs. The synthetic tractability of the 2-amino group ensures that the exploration of this compound chemical space will continue to be a fruitful endeavor for the discovery of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 10. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Comparison of 2-Thiophenamine and Its Precursors
For: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Spectroscopic Verification in Synthesis
In the realm of medicinal chemistry and materials science, thiophene derivatives are cornerstone scaffolds due to their diverse biological activities and electronic properties. 2-Thiophenamine, in particular, serves as a crucial intermediate for a range of pharmaceuticals. The synthesis of this amine from its precursors, most commonly via the reduction of 2-nitrothiophene, is a fundamental transformation. For the synthetic chemist, the journey from starting material to final product is not complete without rigorous analytical confirmation.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its common precursor, 2-nitrothiophene. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to monitor this chemical transformation. The objective is to provide not just data, but a causal understanding of why the spectra change, empowering researchers to confidently verify the success of their synthesis and the purity of their products.
Synthetic Pathway Overview: From Nitro to Amine
The conversion of an aromatic nitro group to a primary amine is a classic and reliable synthetic strategy.[1] A common method involves the reduction of 2-nitrothiophene using a reducing agent such as tin(II) chloride in an acidic medium or catalytic hydrogenation. This transformation fundamentally alters the electronic and structural properties of the molecule, changes that are vividly captured by spectroscopic techniques.
Caption: General workflow for the synthesis of this compound.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in its ability to provide a detailed molecular fingerprint. By comparing the spectra of the starting material and the product, we can pinpoint the exact structural changes that have occurred.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Groups
FTIR spectroscopy is arguably the most direct method for confirming the conversion of the nitro group to an amine. The analysis focuses on the disappearance of the strong, characteristic stretches of the nitro group and the appearance of the distinct N-H stretches of the primary amine.
-
2-Nitrothiophene (Precursor): The spectrum is dominated by two intense absorption bands corresponding to the nitro group. The asymmetric stretch typically appears around 1560-1490 cm⁻¹ , while the symmetric stretch is found near 1370-1310 cm⁻¹ .[2] These strong peaks are unambiguous markers for the starting material.
-
This compound (Product): Upon successful reduction, these nitro-group peaks will be completely absent. In their place, two medium-intensity, sharp bands will appear in the 3400-3250 cm⁻¹ region.[3][4] These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary amine (R-NH₂). Additionally, a characteristic N-H bending (scissoring) vibration can often be observed around 1650-1580 cm⁻¹ .[3]
Causality: The vibrational frequencies of bonds are determined by the masses of the connected atoms and the bond strength. The N=O bonds in the nitro group are strong and have characteristic vibrational energies. Replacing this group with the N-H bonds of an amine introduces new bonds with different strengths and atomic masses, leading to a completely different IR fingerprint in the diagnostic region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule. The electron-withdrawing nature of the nitro group versus the electron-donating nature of the amino group causes significant and predictable shifts in the NMR spectra.
¹H NMR Analysis:
-
2-Nitrothiophene (Precursor): The strong electron-withdrawing effect of the -NO₂ group deshields the protons on the thiophene ring, causing them to resonate at a higher chemical shift (further downfield). The protons are typically found in the range of δ 7.0 - 8.0 ppm .[5][6]
-
This compound (Product): The -NH₂ group is electron-donating, which shields the ring protons, causing them to shift upfield to a lower chemical shift, generally in the range of δ 6.0 - 7.0 ppm .[7] A broad signal, typically between δ 3.5 - 4.5 ppm , will also appear, corresponding to the two protons of the amine group (-NH₂). This peak's broadness is due to quadrupole broadening and chemical exchange, and its signal will disappear upon shaking the sample with D₂O, a classic test for exchangeable protons like those on an amine.[4]
¹³C NMR Analysis: The same electronic effects influence the ¹³C spectrum. The carbon atom attached to the substituent (C2) is most affected.
-
2-Nitrothiophene (Precursor): The C2 carbon is significantly deshielded by the nitro group.
-
This compound (Product): The C2 carbon is shielded by the amino group, causing a noticeable upfield shift compared to the precursor. The other carbons in the thiophene ring will also experience smaller upfield shifts.
Causality: The chemical shift of a nucleus is determined by the local electron density around it. Electron-withdrawing groups (like -NO₂) pull electron density away, deshielding the nucleus and moving its signal downfield. Conversely, electron-donating groups (like -NH₂) increase electron density, shielding the nucleus and shifting its signal upfield.[8]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of the chemical transformation.
-
2-Nitrothiophene (C₄H₃NO₂S): The calculated molecular weight is approximately 129.14 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 129.[6]
-
This compound (C₄H₅NS): The calculated molecular weight is approximately 99.15 g/mol . The successful product will exhibit a molecular ion peak at m/z = 99.
Causality: The reduction of the nitro group (-NO₂) to an amino group (-NH₂) involves the removal of two oxygen atoms (mass ≈ 32) and the addition of two hydrogen atoms (mass ≈ 2), resulting in a net mass decrease of 30 atomic mass units. This clear change in the molecular ion peak is incontrovertible evidence of the reaction.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The change from a nitro to an amino substituent significantly alters the chromophore system.
-
2-Nitrothiophene (Precursor): The nitro group acts as a strong chromophore and auxochrome, leading to characteristic absorption maxima.
-
This compound (Product): The amino group also functions as a powerful auxochrome. The conversion results in a shift of the absorption maxima (λmax), often a bathochromic shift (to longer wavelengths), due to the enhanced conjugation of the amine's lone pair with the thiophene ring.
Data Summary: Spectroscopic Fingerprints
| Spectroscopic Technique | Precursor: 2-Nitrothiophene | Product: this compound | Rationale for Change |
| FTIR (cm⁻¹) | ~1530 & ~1350 (Strong, N-O stretches) | ~3400-3250 (Medium, N-H stretches), ~1620 (N-H bend) | Replacement of -NO₂ functional group with -NH₂ functional group. |
| ¹H NMR (δ, ppm) | Ring H's: ~7.0-8.0 | Ring H's: ~6.0-7.0; NH₂: ~3.5-4.5 (broad) | Change from electron-withdrawing (-NO₂) to electron-donating (-NH₂) group. |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 129 | Molecular Ion [M]⁺ at 99 | Loss of two oxygen atoms, gain of two hydrogen atoms (Net -30 amu). |
| UV-Vis (λmax) | Characteristic absorption | Shift in λmax | Alteration of the molecule's chromophore system. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Nitrothiophene
This protocol is a representative example. Researchers should always consult primary literature and perform appropriate risk assessments.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrothiophene (1.0 eq).
-
Solvent: Add ethanol or a similar suitable solvent.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography or recrystallization as necessary.
Protocol 2: Spectroscopic Analysis Workflow
Caption: Workflow from synthesis to multi-technique spectroscopic confirmation.
-
Sample Preparation: Prepare separate, appropriately concentrated samples of the starting material (2-nitrothiophene) and the purified final product (this compound) for each analytical technique.
-
NMR: Dissolve a small amount (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
FTIR: Analyze as a KBr pellet, a thin film on a salt plate, or using an ATR accessory.
-
MS: Dissolve a trace amount in a volatile solvent compatible with the ionization method (e.g., methanol or acetonitrile for ESI).
-
UV-Vis: Prepare a dilute solution in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
-
Data Acquisition: Acquire the spectra for both the precursor and the product under identical conditions to ensure a valid comparison.
-
Analysis: Compare the spectra side-by-side, noting the key changes as detailed in the sections above. Verify that the precursor signals have disappeared and the expected product signals have appeared.
Conclusion
The transformation of 2-nitrothiophene to this compound provides a textbook case for the power of a multi-technique spectroscopic approach in synthetic chemistry. Each method offers a unique and complementary piece of the structural puzzle. FTIR confirms the functional group interchange, NMR elucidates the changes in the electronic environment of the core structure, and Mass Spectrometry provides the final, unambiguous confirmation of the molecular weight. By understanding the causal links between structural changes and their spectroscopic manifestations, researchers can move beyond simple pattern recognition to a deeper, more confident level of analytical verification.
References
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. 2-Nitrothiophene(609-40-5) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. modgraph.co.uk [modgraph.co.uk]
A Comparative Guide to Purity Assessment of Synthesized 2-Thiophenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in 2-Thiophenamine Applications
This compound, a vital heterocyclic amine, serves as a fundamental building block in the synthesis of numerous pharmaceutical compounds, agrochemicals, and dyes. Its thiophene ring is a bioisostere of the phenyl group, often imparting desirable pharmacological properties to the final molecule.[1] The purity of synthesized this compound is not merely a quality control metric; it is a critical determinant of reaction yield, reproducibility, and, most importantly, the safety and efficacy of the resulting products. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and potential toxicity. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, empowering researchers to make informed decisions for their specific applications.
Understanding the Impurity Profile: Insights from the Gewald Synthesis
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, valued for its efficiency and convergence.[2] It typically involves the multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3] However, like any chemical transformation, it is not without the potential for side reactions that can introduce impurities into the final product. A thorough understanding of these potential byproducts is essential for developing a targeted and effective purity assessment strategy.
The reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate.[3][4] This intermediate is then subjected to sulfur addition and subsequent cyclization. Potential impurities can arise from various stages of this process:
-
Unreacted Starting Materials: Residual ketone/aldehyde, active methylene nitrile, or elemental sulfur.
-
Incomplete Reaction: The stable α,β-unsaturated nitrile intermediate from the Knoevenagel condensation may persist if the sulfur addition and cyclization are incomplete.[3]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can occur as a competing reaction, leading to the formation of a six-membered diene byproduct.[3] Polysulfide intermediates of varying lengths can also form and potentially lead to other minor impurities.[5][6][7]
Caption: Potential impurity sources in the Gewald synthesis of this compound.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach, often employing orthogonal analytical techniques, is the most robust strategy for a comprehensive purity assessment of synthesized this compound. The choice of methods depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.
| Technique | Principle | Strengths | Weaknesses | Best For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | - High resolution and sensitivity.[8] - Excellent for quantitative analysis.[9] - Non-destructive. - Applicable to a wide range of compounds. | - May require method development for optimal separation. - Not ideal for highly volatile impurities. | Routine purity determination, quantification of known impurities, and stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | - Excellent for separating and identifying volatile impurities. - High sensitivity and specificity from mass spectral data.[10] - Provides structural information for unknown identification. | - Requires analyte to be volatile and thermally stable.[11] - Derivatization may be necessary for non-volatile compounds. | Identifying and quantifying volatile impurities, residual solvents, and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides detailed structural information.[12] - Can be used for quantitative analysis (qNMR). - Non-destructive. | - Lower sensitivity compared to chromatographic methods. - Can be complex to interpret for mixtures. - Higher instrumentation cost. | Structural confirmation of the final product and identification of major impurities. |
| Elemental Analysis (EA) | Combustion of the sample to determine the elemental composition (C, H, N, S). | - Provides fundamental information on the elemental composition. - Can indicate the presence of inorganic impurities or incorrect stoichiometry. | - Does not provide information on the nature of organic impurities. - Requires a relatively pure sample for accurate results. | Verifying the elemental composition and confirming the absence of significant inorganic impurities. |
Recommended Analytical Workflow: An Orthogonal Approach
For a comprehensive and self-validating purity assessment of this compound, a workflow combining orthogonal chromatographic techniques is highly recommended. HPLC provides the primary quantitative purity value, while GC-MS offers a complementary analysis of volatile impurities and structural confirmation.
Caption: Recommended orthogonal workflow for this compound purity assessment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific impurity profile and instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improved peak shape).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the this compound peak by comparing the retention time with that of the reference standard.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, a calibration curve with a reference standard should be used.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed to identify and quantify volatile impurities in the synthesized this compound.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column suitable for amine analysis (e.g., a mid-polarity column).
-
Helium (carrier gas).
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
This compound sample.
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
3. Sample Preparation:
-
Dissolve approximately 5 mg of the synthesized this compound in 1 mL of dichloromethane.
-
Vortex to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
4. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.[13]
-
Search the NIST library for potential matches for any impurity peaks.
-
Quantify impurities by comparing their peak areas to that of the main component or an internal standard.
Conclusion
The purity of synthesized this compound is a critical parameter that directly impacts its suitability for downstream applications in research and drug development. A comprehensive purity assessment strategy should be based on a sound understanding of the synthetic route and its potential byproducts. By employing a multi-technique, orthogonal approach, researchers can confidently and accurately characterize the purity of their synthesized this compound. The use of a primary quantitative method like HPLC, complemented by a qualitative/quantitative method for volatile impurities such as GC-MS, provides a robust and self-validating system. This ensures the reliability and reproducibility of subsequent research and contributes to the overall quality and safety of the final products.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - American Chemical Society - Figshare [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Thiophenes
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Antioxidants, molecules capable of donating electrons to stabilize free radicals, are at the forefront of therapeutic strategies to combat this cellular damage.
Heterocyclic compounds, particularly those containing sulfur, have emerged as a promising class of antioxidants.[1] Thiophene, a five-membered aromatic ring containing a sulfur atom, is a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its derivatives are widely explored for their diverse biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties.[1][2] The sulfur atom within the thiophene ring can enhance drug-receptor interactions and improve metabolic stability, making it an attractive scaffold for designing novel antioxidant agents.[2]
Mechanisms of Antioxidant Action
Thiophene derivatives, like most antioxidants, primarily exert their effects through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The bond dissociation enthalpy (BDE) of the N-H or O-H bond is a key determinant of HAT activity.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. The ionization potential of the antioxidant is a critical factor in the SET mechanism.
Often, these mechanisms can occur in a concerted or sequential manner. The antioxidant activity of phenolic compounds, for instance, is often attributed to their lower O-H bond dissociation energies, facilitating hydrogen atom donation.[3] In contrast, anilines may act as antioxidants through their reduction properties.[3]
Caption: General mechanisms of free radical scavenging by antioxidant compounds.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant activity. The following table summarizes the antioxidant activities of several thiophene derivatives from various studies, evaluated using common in vitro assays.
| Compound Class | Specific Derivative | Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| 3-Hydroxythiophene | 3-hydroxy-4-(4-hydroxyphenylazo)thiophene derivative 5a | DPPH | 3.01 | Ascorbic Acid | - | [4] |
| 3-Hydroxythiophene | 3-hydroxy-4-(4-hydroxyphenylazo)thiophene derivative 5b | DPPH | 26.27 | BHA, BHT | - | [4] |
| Thiazolyl-thiophene hybrid | Compound 9 | DPPH | 23.17 | BHT, Ascorbic Acid | - | [4] |
| Thiazolyl-thiophene hybrid | Compound 7 | DPPH | 27.31 | BHT, Ascorbic Acid | - | [4] |
| Hydrazone bearing thiophene | Compound 29 | DPPH | - | Ascorbic Acid | - | [5] |
| S-substituted triazolethione | 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17) | DPPH | - | Ascorbic Acid | - | [5] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.[3][6]
-
Electron-Donating Groups: The presence of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH), generally enhances antioxidant activity.[1] This is likely due to the increased ability of the molecule to donate a hydrogen atom or an electron to a free radical. For example, 3-amino thiophene-2-carboxamide derivatives have been shown to be more potent antioxidants than their hydroxyl or methyl counterparts.[1]
-
Position of Substituents: The position of the active groups plays a crucial role. The ortho position is often found to be more active due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions.[3]
-
Bioisosteric Replacement: Thiophene is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties, metabolic stability, and binding affinity to target receptors.[2]
Standardized Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following sections provide detailed, step-by-step protocols for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.[7] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[7]
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a series of concentrations of the thiophene derivative to be tested in the same solvent. A positive control, such as ascorbic acid or butylated hydroxytoluene (BHT), should also be prepared.
-
Reaction Setup: In a 96-well microplate, add 100 µL of the thiophene derivative solution to each well.[8] Add 100 µL of the DPPH solution to each well.[8] A blank well should contain only the solvent, and a control well should contain the solvent and the DPPH solution.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial to prevent the photodegradation of DPPH.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the thiophene derivative.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This allows for the complete formation of the radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Reaction Setup: In a 96-well microplate, add 10 µL of the thiophene derivative solution to each well.[8] Add 190 µL of the ABTS•+ working solution to each well.[8]
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[8]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: Calculate the percentage of inhibition and the IC50 value using the same formulas as for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11] The reduction is monitored by the formation of a colored ferrous-probe complex, and the absorbance is measured at 594 nm.[10][11]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O.[12] The reagent should be prepared fresh and warmed to 37°C before use.[13]
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Reaction Setup: Add 190 µL of the FRAP reagent to each well of a 96-well plate.[14] Add 10 µL of the thiophene derivative solution, standard, or blank to the appropriate wells.[10]
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 594 nm after a set time (e.g., 4-60 minutes).[10][13][14] The measurement can be taken in kinetic mode or as an endpoint reading.[10][14]
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as mM of Fe²⁺ equivalents.
Conclusion and Future Perspectives
Thiophene derivatives represent a versatile and promising scaffold for the development of novel antioxidant therapies. Their activity is intrinsically linked to their substitution patterns, with electron-donating groups generally enhancing their radical scavenging capabilities. The standardized assays detailed in this guide provide a robust framework for the comparative evaluation of these compounds.
Future research should focus on:
-
Expanding the chemical space: Synthesizing and screening a wider array of thiophene derivatives to build more comprehensive SAR models.
-
In vivo validation: Moving beyond in vitro assays to evaluate the most promising candidates in cellular and animal models of oxidative stress.
-
Mechanistic studies: Employing advanced techniques to further elucidate the precise mechanisms by which thiophene derivatives exert their antioxidant effects.
By systematically exploring the potential of this important class of heterocyclic compounds, the scientific community can pave the way for the development of new and effective treatments for a wide range of diseases rooted in oxidative damage.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. abcam.cn [abcam.cn]
From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Thiophenamine-Based Drugs
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from initial discovery to potential clinical application is a meticulous process of validation. The 2-thiophenamine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, from anticancer to antileishmanial properties.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of this compound-based drugs, offering insights into the experimental methodologies, data interpretation, and the critical transition from a controlled laboratory environment to a complex biological system.
The In Vitro-In Vivo Bridge: A Critical Step in Drug Development
The initial evaluation of a drug candidate's potential begins with in vitro assays. These experiments, conducted in a controlled environment outside of a living organism, are essential for determining a compound's direct effect on cells or specific molecular targets. They offer high throughput and reproducibility, allowing for the rapid screening of numerous compounds. However, the true test of a drug's therapeutic value lies in its in vivo efficacy, its performance within a living organism. This is where the complexities of absorption, distribution, metabolism, excretion, and toxicity (ADMET) come into play, factors that can significantly influence a drug's activity. A successful drug candidate must demonstrate a strong correlation between its in vitro potency and its in vivo therapeutic effect.
Case Study: A 2-Aminothiophene Derivative (Compound 6d) as a Potent Antimitotic Agent
A compelling example of a this compound derivative with potent anticancer activity is the 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, referred to as compound 6d . This compound has been shown to be a powerful inhibitor of tubulin polymerization, a critical process in cell division, making it a promising candidate for cancer therapy.[3]
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
The initial assessment of compound 6d involved evaluating its ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using cell viability assays.
| Cell Line | Cancer Type | IC50 (nM)[3] |
| L1210 | Murine Leukemia | 0.76 |
| FM3A | Murine Mammary Carcinoma | 0.09 |
| Molt/4 | Human T-Lymphoblastoid | 0.69 |
| CEM | Human T-Lymphoblastoid | 0.52 |
These remarkably low IC50 values, particularly in the sub-nanomolar range for the FM3A cell line, indicate that compound 6d is highly potent at the cellular level.[3] Further in vitro experiments revealed that the compound strongly inhibits tubulin polymerization, with an IC50 of 0.76 μM, and effectively competes with colchicine for its binding site on tubulin.[3]
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound-based drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the data on a dose-response curve.
Workflow for In Vitro Cell Viability Assay
Caption: Workflow of an MTT cell viability assay.
Mechanism of Action: Unraveling the Signaling Pathways
Understanding how a drug exerts its effects at a molecular level is crucial. Several this compound derivatives have been shown to modulate key signaling pathways involved in cancer progression.
Thio-2 and Androgen Receptor (AR) Signaling in Prostate Cancer
In castration-resistant prostate cancer, the androgen receptor (AR) signaling pathway remains a key driver of tumor growth. The this compound derivative Thio-2 has been identified as a suppressor of AR signaling, highlighting its potential as a therapeutic agent for this disease.[4][5]
Signaling Pathway of Thio-2 in Prostate Cancer
Caption: Thio-2 inhibits androgen receptor signaling.
Apoptosis Induction by 2-Aminothiophene Derivatives
Many effective anticancer drugs work by inducing apoptosis, or programmed cell death. Studies on 2-aminothiophene derivatives, such as SB-44 , SB-83 , and SB-200 , have demonstrated their ability to induce apoptosis in cancer cells.[6][7][8][9] This is often characterized by an increase in the sub-G1 cell population in cell cycle analysis and the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is inactivated by caspases during apoptosis.[6][7][8]
Transition to In Vivo: A Case Study in Leishmaniasis
While the anticancer potential of this compound derivatives is significant, a well-documented example of a direct in vitro to in vivo correlation comes from the field of infectious diseases. The 2-aminothiophene derivative SB-83 has shown remarkable efficacy against Leishmania, the parasite responsible for leishmaniasis.
In Vitro Anti-leishmanial Activity
In vitro assays demonstrated that SB-83 is effective at inhibiting the growth of Leishmania infantum and Leishmania donovani, the causative agents of visceral leishmaniasis.
| Parasite Stage | IC50 (µM)[10] |
| L. infantum promastigotes | 7.46 |
| L. donovani promastigotes | 9.84 |
| Intramacrophagic amastigotes | 2.91 |
The lower IC50 against the intramacrophagic amastigotes, the clinically relevant form of the parasite, is particularly promising.[10]
In Vivo Efficacy in a Murine Model
The promising in vitro results for SB-83 were followed by in vivo studies in a murine model of leishmaniasis. Oral administration of SB-83 led to a significant reduction in paw lesion size and parasite load in infected mice, demonstrating its therapeutic potential in a living organism.[11] This successful translation from in vitro potency to in vivo efficacy underscores the potential of the this compound scaffold.
Experimental Protocol: Murine Xenograft Model for Anticancer Drug Evaluation
For anticancer agents, the human tumor xenograft model in immunodeficient mice is a standard for preclinical in vivo evaluation.
Step-by-Step Methodology:
-
Cell Culture and Implantation: Human cancer cells are cultured and then implanted, typically subcutaneously, into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with the this compound-based drug or a vehicle control, administered through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor size and the overall health of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analyses, such as immunohistochemistry, can be performed to assess the drug's effect on the tumor microenvironment.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.
Workflow for Murine Xenograft Model
Caption: Workflow of a murine xenograft study.
Conclusion: The Path Forward for this compound-Based Drugs
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The successful translation from potent in vitro activity to significant in vivo efficacy, as exemplified by compounds like 6d and SB-83 , highlights the promise of this chemical class. This guide has provided a framework for understanding the critical steps in evaluating these compounds, from initial cellular assays to preclinical animal models. By carefully designing and executing these experiments, and by thoroughly understanding the underlying mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of this compound-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 10. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Thiophenamine
This document provides an essential operational and safety guide for the proper disposal of 2-Thiophenamine (also known as 2-Aminothiophene, CAS No. 616-46-6). As a sulfur- and nitrogen-containing heterocyclic compound, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental integrity. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined herein are based on established safety protocols for hazardous chemical waste and are designed to be a self-validating system for risk mitigation.
Hazard Assessment and Waste Identification
Before any disposal protocol can be implemented, a thorough understanding of the hazards associated with this compound is paramount. The compound is classified as a hazardous substance.[1][2] Based on data from related thiophene and amine compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin, and as a potential irritant to the skin, eyes, and respiratory system.[3][4][5]
The primary causality for these stringent disposal protocols stems from its chemical structure. The presence of sulfur means that combustion can produce highly toxic sulfur oxides (SOx).[6][7] Therefore, all materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes:
-
Pure or unreacted this compound.
-
Solutions containing this compound.
-
Contaminated laboratory equipment (e.g., glassware, spatulas, weigh boats).
-
Contaminated Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Mandates
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling or disposing of this compound waste.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be used if there is a splash hazard.
-
Skin Protection: An impervious, flame-resistant lab coat is required.[8] Handle the chemical with compatible gloves (e.g., nitrile rubber), which must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[6][9]
-
Respiratory Protection: All handling of this compound waste should occur in a certified chemical fume hood. If engineering controls are not sufficient or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) must be used.[9]
Waste Characterization and Segregation Protocol
Proper segregation is a critical control point in the waste management lifecycle. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Establish Designated Waste Containers: Before starting any work, prepare dedicated, clearly labeled hazardous waste containers. These containers should be made of a chemically compatible material, such as high-density polyethylene (HDPE).[2]
-
Segregate by Physical State:
-
Solid Waste: Collect contaminated items such as gloves, weigh boats, absorbent paper, and spent solid this compound in a container designated for solid hazardous waste.[2]
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinsates, in a separate, leak-proof container for liquid hazardous waste.[2][10]
-
-
Avoid Incompatibilities: Never mix this compound waste with incompatible materials. It is known to be incompatible with strong oxidizing agents and acids.[11] Mixing can cause vigorous reactions, leading to heat generation or the release of toxic gases.
Step-by-Step Disposal Methodology
The primary and only acceptable method for the disposal of this compound is through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][2] Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash. [10][12]
Step 1: Waste Collection
-
Carefully transfer waste into the appropriate segregated container at the point of generation.[2]
-
Use a funnel for liquids to prevent spillage on the exterior of the container.[13]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[13]
Step 2: Container Labeling
-
Immediately label the waste container with the following information:
Step 3: Temporary Storage
-
Securely seal the waste container.[13]
-
Store the container in a designated and secure satellite accumulation area. This area must be cool, dry, and well-ventilated, away from heat, open flames, or ignition sources.[2][11][12]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Arranging Final Disposal
-
Contact your institution's EHS office or an approved chemical waste contractor to arrange for pickup and final disposal.[2][10]
-
Provide the EHS office with an accurate description of the waste. Final disposal is typically achieved via high-temperature incineration at a permitted facility, which ensures the complete destruction of the hazardous compound.[14]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[3][9]
-
Ventilate: Ensure the area is well-ventilated. For significant spills, this may require restricting access until vapors have dissipated.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Containment: Confine the spill using an inert, non-combustible absorbent material like vermiculite, sand, or dry earth.[2][12] Prevent the spill from entering drains or waterways.[3][9]
-
Cleanup: Carefully collect the absorbed material and contaminated soil using non-sparking tools and place it into a designated, sealed, and labeled container for hazardous waste.[10][15]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[2]
Quantitative Data Summary
The following table summarizes key hazard information for this compound and related compounds, providing a quantitative basis for the procedural guidelines.
| Hazard Parameter | Classification & Remarks | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3][6] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4] |
| Eye Damage/Irritation | Causes serious eye irritation. | [3][6] |
| Incompatible Materials | Strong oxidizing agents, Acids. | [11] |
| Hazardous Decomposition | Combustion produces Carbon oxides, Nitrogen oxides (NOx), and Sulfur oxides (SOx). | [6][11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. ethz.ch [ethz.ch]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
Navigating the Safe Handling of 2-Thiophenamine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. 2-Thiophenamine, a compound of interest in various synthetic applications, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), as well as robust operational and disposal plans. Our commitment is to empower you with the knowledge to handle this substance with the utmost confidence and safety, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazards of this compound
Before detailing PPE requirements, it is crucial to understand the inherent risks associated with this compound. Based on data for 2-Aminothiophene and related compounds, this compound is classified as hazardous. It is considered harmful if inhaled, comes into contact with the skin, or is swallowed, and can cause irritation to the eyes, respiratory system, and skin[1]. Some related thiophene compounds are also classified as highly flammable liquids and vapors[2][3]. Therefore, a multi-faceted approach to personal protection is not just recommended, but mandatory.
Core Personal Protective Equipment (PPE) Requirements
A risk assessment is crucial before handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and face shield | Must be worn at all times to protect against splashes. In situations with a high risk of splashing, a face shield should be used in conjunction with goggles[4][5]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC gloves are recommended. Always inspect gloves before use and change them immediately if contaminated. For prolonged contact, select gloves with a high breakthrough time[4][6][7]. |
| Body Protection | Laboratory coat or disposable gown | A flame-resistant lab coat or a disposable gown is preferred to prevent contamination of personal clothing and provide a barrier against splashes[4][7]. |
| Respiratory Protection | NIOSH-approved respirator | To be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or if there is a risk of aerosol generation, a fit-tested air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator is required[1][6][8]. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its correct usage. The following workflow illustrates the procedural steps for donning and doffing PPE to minimize cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
Step-by-Step Protocol for PPE Usage:
Donning (Putting On) PPE:
-
Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned or tied.
-
Respirator: If required, perform a seal check to ensure your respirator fits correctly.
-
Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, wear a face shield over the goggles.
-
Gloves: Don your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out[6][7].
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat/Gown: Remove your lab coat by rolling it down your arms and folding it inward to contain any contaminants.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE[4][9].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure[7][10]. Eyewash stations and safety showers must be readily accessible[3][8].
-
Handling: Avoid direct contact with skin, eyes, and clothing[7]. Prevent the formation of dust and aerosols. Use non-sparking tools and ground all equipment to prevent static discharge, especially given the flammability of related compounds[5][10].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames[2][8]. Store separately from oxidizing agents and strong acids[3][10].
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill management and waste disposal is a cornerstone of a safe laboratory environment.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal[8][10].
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
The disposal of this compound and any contaminated materials must be treated with the same level of caution as its handling.
Caption: Disposal plan for this compound waste.
-
Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Never pour it down the drain[4][5].
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must be placed in a sealed and clearly labeled container for hazardous waste disposal[6][10].
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines[5].
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound while ensuring a secure laboratory environment for themselves and their colleagues.
References
- 1. scribd.com [scribd.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
